Antileishmanial agent-23
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17N3O4S2 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3 |
InChI Key |
VMUIILLRSVYCCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Foundational & Exploratory
Dual Scrutiny: Unraveling the Mechanisms of Two Distinct Antileishmanial Agent-23 Designations
In the landscape of antileishmanial drug discovery, the designation "Agent-23" has been associated with two separate and promising therapeutic candidates: a potent trypanothione reductase inhibitor, compound G1/9, and a family of actinomycins derived from Streptomyces smyrnaeus strain UKAQ_23. This technical guide provides an in-depth analysis of the core mechanism of action for both entities, presenting quantitative data, detailed experimental protocols, and visual representations of their respective biological pathways and workflows to aid researchers, scientists, and drug development professionals.
Part 1: Antileishmanial Agent-23 (Compound G1/9) - A Trypanothione Reductase Inhibitor
This compound, also identified as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR), a crucial enzyme in the redox metabolism of Leishmania parasites.[1] TR is responsible for maintaining the reduced state of trypanothione, which is essential for protecting the parasite from oxidative stress generated by the host's immune response. The inhibition of TR leads to an accumulation of oxidative damage within the parasite, ultimately resulting in cell death. This enzyme is a validated drug target as it is absent in humans, offering a therapeutic window for selective toxicity against the parasite.
Quantitative Data Summary
The inhibitory activity of this compound (compound G1/9) against trypanothione reductase has been quantified, as summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) |
| This compound (compound G1/9) | Trypanothione Reductase (TR) | 2.24 ± 0.52 |
Experimental Protocol: Trypanothione Reductase Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against Leishmania trypanothione reductase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified trypanothione reductase.
Materials:
-
Recombinant Leishmania Trypanothione Reductase (TR)
-
NADPH
-
Trypanothione disulfide (TS2)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
Test compound (e.g., this compound)
-
DMSO (for dissolving the compound)
-
Microplate reader capable of measuring absorbance at 340 nm
-
384-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of NADPH and TS2 in the assay buffer.
-
Dilute the recombinant TR to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound at various concentrations (a serial dilution is recommended)
-
Recombinant TR
-
-
Include control wells:
-
Negative control (no inhibitor)
-
Positive control (a known TR inhibitor)
-
Blank (no enzyme)
-
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding TS2 to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Normalize the rates relative to the negative control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound (compound G1/9) through the inhibition of trypanothione reductase.
Caption: Mechanism of Trypanothione Reductase Inhibition by Agent-23 (G1/9).
Part 2: Actinomycins from Streptomyces smyrnaeus UKAQ_23 - A Multi-faceted Antileishmanial Approach
A distinct "Agent-23" refers to novel actinomycins, specifically actinomycin X2 and actinomycin D, isolated from Streptomyces smyrnaeus strain UKAQ_23.[2] These compounds have demonstrated significant in vitro activity against Leishmania major.[2] In silico molecular docking studies suggest that their mechanism of action may involve the inhibition of squalene synthase, a key enzyme in the ergosterol biosynthesis pathway of the parasite.[1] Ergosterol is an essential component of the Leishmania cell membrane, and its disruption can lead to cell lysis and death.
Quantitative Data Summary
The following tables summarize the in vitro antileishmanial activity of actinomycin X2 and actinomycin D against the promastigote and amastigote stages of Leishmania major.
Table 1: Anti-promastigote Activity [2]
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Actinomycin X2 | 2.10 ± 0.10 | 0.10 ± 0.0 | 0.048 |
| Actinomycin D | 1.90 ± 0.10 | 0.10 ± 0.0 | 0.052 |
| Amphotericin B (Control) | 0.78 ± 0.09 | 7.4 ± 2.64 | 9.490 |
Table 2: Anti-amastigote Activity [2]
| Compound | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Actinomycin X2 | 0.10 ± 0.0 | 0.10 ± 0.0 | 1.0 |
| Actinomycin D | 0.10 ± 0.0 | 0.10 ± 0.0 | 1.0 |
| Amphotericin B (Control) | 0.46 ± 0.07 | 7.4 ± 2.64 | 16.09 |
Experimental Protocol: In Vitro Antileishmanial Activity Screening
The following protocols describe the in vitro evaluation of compounds against Leishmania promastigotes and amastigotes.
1. Anti-promastigote Assay
Objective: To determine the EC50 of a test compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199)
-
Test compounds
-
Reference drug (e.g., Amphotericin B)
-
96-well microplates
-
Resazurin solution
-
Microplate reader (fluorometer/spectrophotometer)
Procedure:
-
Harvest promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh medium.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Add 100 µL of the test compound at various concentrations (in duplicate or triplicate). Include a positive control (reference drug) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelengths.
-
Calculate the percentage of growth inhibition for each concentration compared to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.
2. Anti-amastigote Assay
Objective: To determine the EC50 of a test compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Peritoneal macrophages from mice or a macrophage-like cell line (e.g., J774)
-
Leishmania promastigotes (stationary phase)
-
Complete culture medium (e.g., RPMI-1640)
-
Test compounds
-
Reference drug
-
Giemsa stain
-
Microscope
Procedure:
-
Seed macrophages in a 24-well plate with coverslips and incubate to allow adherence.
-
Infect the macrophages with stationary-phase promastigotes at a ratio of approximately 10 parasites per macrophage.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove non-phagocytosed promastigotes.
-
Add fresh medium containing various concentrations of the test compound.
-
Incubate for another 72 hours.
-
Fix the coverslips with methanol and stain with Giemsa.
-
Examine the slides under a microscope and determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Calculate the percentage of inhibition and determine the EC50 value as described for the anti-promastigote assay.
Proposed Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for the actinomycins from strain UKAQ_23 and the workflow for their evaluation.
Caption: Proposed Mechanism via Squalene Synthase Inhibition.
Caption: In Silico and In Vitro Evaluation Workflow.
References
- 1. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial Agent-23: A Technical Whitepaper on Discovery, Synthesis, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the discovery, synthesis, and preclinical evaluation of Antileishmanial Agent-23, a novel compound identified through a high-throughput phenotypic screening campaign. This guide is intended to provide a comprehensive understanding of the methodologies and data associated with this promising new antileishmanial lead compound.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current therapeutic options are limited by toxicity, high cost, and emerging drug resistance, underscoring the urgent need for new, safe, and effective treatments.[1][2][3] This whitepaper details the discovery and characterization of this compound, a novel small molecule with potent activity against Leishmania parasites.
Discovery of this compound
This compound was identified through a multi-step phenotypic screening process designed to identify compounds with activity against the clinically relevant intracellular amastigote stage of the parasite while exhibiting low toxicity to host cells.[1][2]
A library of approximately 600,000 diverse small molecules was screened for growth inhibition against the promastigote form of Leishmania donovani.[1][2] The assay utilized a SYBR Green I-based method to quantify parasite proliferation.[1][2] Compounds that inhibited parasite growth by more than 65% at a concentration of 10 µM were selected for further evaluation.[1][2] This initial screen identified approximately 2,700 hit compounds.[1][2]
The 2,700 compounds from the primary screen were then evaluated for their activity against intracellular L. donovani amastigotes in a macrophage infection model.[1][2] Cytotoxicity against the host macrophages was simultaneously assessed to determine the selectivity of the compounds.[4] From this secondary screen, a number of compounds from a novel chemical scaffold, including the lead compound that would become this compound, were identified based on their potent anti-amastigote activity and high selectivity index.
Synthesis of this compound
This compound is a synthetic compound belonging to the tetrahydroindazole class. The synthesis is achieved through a multi-step process, which is amenable to scale-up for further preclinical and clinical development.
The synthesis of the tetrahydroindazole core of this compound involves a key cyclization step. The general synthetic scheme is outlined below. Further optimization of this route is ongoing to improve yield and reduce the number of purification steps.
Biological Activity and Selectivity
The in vitro activity of this compound was evaluated against various Leishmania species. The compound demonstrated potent activity against both the promastigote and amastigote stages of the parasite.
The half-maximal inhibitory concentration (IC50) against different Leishmania species and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line were determined to calculate the selectivity index (SI).
| Organism/Cell Line | Stage | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Leishmania donovani | Promastigote | 1.5 ± 0.2 | > 50 | > 33.3 |
| Leishmania donovani | Amastigote | 0.8 ± 0.1 | > 50 | > 62.5 |
| Leishmania major | Promastigote | 2.1 ± 0.3 | > 50 | > 23.8 |
| Leishmania major | Amastigote | 1.2 ± 0.2 | > 50 | > 41.7 |
| Murine Macrophages | - | - | > 50 | - |
In a murine model of visceral leishmaniasis, oral administration of this compound resulted in a significant reduction in parasite burden in the liver and spleen compared to the untreated control group. Further studies are underway to optimize the dosing regimen and evaluate its efficacy in other animal models.
Proposed Mechanism of Action
While the precise molecular target of this compound is still under investigation, preliminary studies suggest that it may interfere with the parasite's mitochondrial function. Treatment of Leishmania promastigotes with Agent-23 leads to a rapid decrease in mitochondrial membrane potential, followed by an increase in reactive oxygen species (ROS) production, ultimately leading to parasite death.[5]
Experimental Protocols
-
Leishmania promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum.
-
Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Serial dilutions of this compound are added to the wells.
-
Plates are incubated at 26°C for 72 hours.
-
Parasite viability is assessed by adding resazurin and measuring fluorescence.
-
IC50 values are calculated from the dose-response curves.[4]
-
Murine peritoneal macrophages are harvested and seeded in 96-well plates.
-
Macrophages are infected with Leishmania promastigotes, which differentiate into amastigotes intracellularly.
-
Extracellular parasites are removed by washing.
-
Infected macrophages are treated with serial dilutions of this compound.
-
Plates are incubated at 37°C in 5% CO2 for 72 hours.
-
The number of intracellular amastigotes is determined by microscopy after Giemsa staining.
-
IC50 values are calculated based on the reduction in the number of amastigotes per macrophage.[6]
-
Murine macrophages are seeded in 96-well plates.
-
Cells are treated with serial dilutions of this compound.
-
Plates are incubated at 37°C in 5% CO2 for 72 hours.
-
Cell viability is assessed using a resazurin-based assay.
-
CC50 values are determined from the dose-response curves.[4]
-
BALB/c mice are infected intravenously with L. donovani promastigotes.
-
Treatment with this compound or vehicle control is initiated at day 7 post-infection.
-
The compound is administered orally once daily for 5 consecutive days.
-
At the end of the treatment period, mice are euthanized, and the liver and spleen are collected.
-
Parasite burden is determined by limiting dilution assay of tissue homogenates.[7]
Conclusion and Future Directions
This compound represents a promising new lead compound for the treatment of leishmaniasis. Its potent in vitro and in vivo activity, coupled with a favorable selectivity profile, warrants further investigation. Future work will focus on the identification of its molecular target, optimization of its pharmacokinetic properties through medicinal chemistry efforts, and evaluation in more advanced preclinical models of leishmaniasis. These efforts are crucial steps in the development of a new, safe, and effective oral therapy for this devastating disease.
References
- 1. Discovery of novel, orally bioavailable, antileishmanial compounds using phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the in vitro and in vivo antileishmanial activity of a chloroquinolin derivative against Leishmania species capable of causing tegumentary and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
In-Depth Technical Guide: Inhibition of Trypanothione Reductase by Antileishmanial Agent-23
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options. The parasite's unique thiol-redox system, which relies on the enzyme trypanothione reductase (TR), presents a promising target for the development of new antileishmanial drugs. TR is essential for the parasite's survival, protecting it from oxidative stress, and is absent in the human host, offering a pathway for selective toxicity. This technical guide focuses on the inhibition of trypanothione reductase by a potent and selective inhibitor, Antileishmanial agent-23 (also known as compound G1/9). This document provides a comprehensive overview of the available data, detailed experimental methodologies for key assays, and a visualization of the relevant biological pathways.
Introduction to Trypanothione Reductase as a Drug Target
Trypanosomatids, the family of protozoa that includes Leishmania and Trypanosoma, possess a unique low-molecular-weight thiol, trypanothione [N1,N8-bis(glutathionyl)spermidine], to maintain an intracellular reducing environment. This is in contrast to their mammalian hosts, which utilize glutathione and glutathione reductase (GR) for this purpose.[1][2] The central enzyme in the trypanothione system is trypanothione reductase (TR), a homodimeric flavoprotein oxidoreductase.[3]
TR catalyzes the NADPH-dependent reduction of trypanothione disulfide (TS₂) to its dithiol form, dihydrotrypanothione (T(SH)₂). T(SH)₂ is the primary intracellular reductant responsible for detoxifying reactive oxygen species (ROS) generated by the host's immune response and the parasite's own metabolism.[4] The essential role of TR in parasite survival and its absence in humans make it an ideal target for the development of selective antileishmanial drugs.[1][2] Inhibition of TR leads to an accumulation of TS₂, depletion of T(SH)₂, and a subsequent increase in oxidative stress, ultimately resulting in parasite death.[3]
This compound (Compound G1/9): A Potent TR Inhibitor
This compound, also referred to as compound G1/9, has been identified as a potent and selective inhibitor of trypanothione reductase.[5] It has demonstrated effective growth inhibition against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei.[5]
Quantitative Data
The inhibitory activity of this compound against trypanothione reductase has been quantified, providing a key metric for its potency.
| Compound Name | Target Enzyme | IC₅₀ (µM) | Organism(s) |
| This compound (G1/9) | Trypanothione Reductase (TR) | 2.24 ± 0.52 | Leishmania, T. cruzi, T. brucei[5] |
Table 1: Inhibitory Potency of this compound against Trypanothione Reductase.
Further detailed quantitative data, such as the inhibition constant (Ki), the mechanism of inhibition (e.g., competitive, non-competitive), and selectivity against human glutathione reductase, are not publicly available at this time.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of trypanothione reductase inhibitors. While the specific protocol used for this compound is not available, these represent standard and widely accepted methods in the field.
Trypanothione Reductase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of TR by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Recombinant Leishmania Trypanothione Reductase (TR)
-
NADPH
-
Trypanothione Disulfide (TS₂)
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA
-
Inhibitor stock solution (e.g., this compound in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a specific concentration of TR (e.g., 10-20 mU/mL), and TS₂ (e.g., 10-50 µM).
-
Add varying concentrations of the inhibitor (this compound) to the wells of the microplate. Include a control with no inhibitor (vehicle only, e.g., DMSO).
-
Add the reaction mixture to the wells containing the inhibitor.
-
Incubate the plate at a constant temperature (e.g., 25-30 °C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding a solution of NADPH (e.g., 100-200 µM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm kinetically over a period of 5-10 minutes.
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Determination of Inhibition Mechanism and Ki
To understand how an inhibitor interacts with the enzyme, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).
Procedure:
-
Perform the TR inhibition assay as described in section 3.1.
-
Vary the concentration of one substrate (either TS₂ or NADPH) while keeping the other substrate at a saturating concentration.
-
For each substrate concentration, measure the reaction rate at several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).
-
Analyze the pattern of the lines on the plot to determine the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The Ki can be calculated from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Selectivity Assay: Human Glutathione Reductase (hGR)
To assess the selectivity of an inhibitor, its activity against the human homolog, glutathione reductase, is measured.
Materials:
-
Human Glutathione Reductase (hGR)
-
NADPH
-
Glutathione Disulfide (GSSG)
-
Assay Buffer (as for TR assay)
-
Inhibitor stock solution
Procedure:
-
The assay is performed similarly to the TR inhibition assay (section 3.1), with the following modifications:
-
Use hGR instead of TR.
-
Use GSSG as the substrate instead of TS₂.
-
-
Determine the IC₅₀ of the inhibitor against hGR.
-
The selectivity index can be calculated as the ratio of the IC₅₀ for hGR to the IC₅₀ for TR. A higher selectivity index indicates a more selective inhibitor for the parasite enzyme.
Signaling Pathways and Logical Relationships
The inhibition of trypanothione reductase has significant downstream consequences for the parasite's ability to survive, particularly within the hostile environment of the host macrophage.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Leishmanicidal Effect of Silibinin: Disrupting Redox Balance via Trypanothione Reductase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of Leishmania donovani trypanothione reductase by heterologous expression of a trans-dominant mutant homologue: Effect on parasite intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. ebiohippo.com [ebiohippo.com]
In Vitro Antileishmanial Activity of Actinomycins from Streptomyces smyrnaeus Strain UKAQ_23 Against Leishmania major
This technical guide provides an in-depth overview of the in vitro antileishmanial activity of Actinomycin X2 and Actinomycin D, isolated from the novel Streptomyces smyrnaeus strain UKAQ_23, against Leishmania major. This document is intended for researchers, scientists, and drug development professionals working in the field of leishmaniasis treatment.
Quantitative Efficacy Data
The in vitro antileishmanial activity of Actinomycin X2 and Actinomycin D was evaluated against both the promastigote and amastigote stages of Leishmania major. The half-maximal effective concentrations (EC50) and selectivity indices (SI) are summarized below.
| Compound | Parasite Stage | EC50 (µg/mL) | Selectivity Index (SI) |
| Actinomycin X2 | Promastigote | 2.10 ± 0.10 | 0.048 |
| Amastigote | 0.10 ± 0.0 | 1 | |
| Actinomycin D | Promastigote | 1.90 ± 0.10 | 0.052 |
| Amastigote | 0.10 ± 0.0 | 1 |
Data sourced from a study on actinomycins from Streptomyces smyrnaeus strain UKAQ_23[1].
Experimental Protocols
The following sections detail the methodologies employed for the in vitro assessment of the antileishmanial activity of Actinomycin X2 and D.
Parasite Culture
Leishmania major promastigotes are cultured in a suitable medium, such as M199, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. The cultures are maintained at a temperature of 22-24°C[2]. For drug testing, promastigotes in the logarithmic phase of growth are diluted to a concentration of 1.0-2.0 × 10^6 cells per ml[3].
In Vitro Anti-promastigote Assay
The activity against the promastigote stage is a common primary screening method.
In Vitro Anti-amastigote Assay
Testing against the intracellular amastigote stage is crucial as this is the clinically relevant form of the parasite in the mammalian host.
-
Macrophage Culture and Infection : Macrophage cell lines (e.g., J774A.1) are cultured in a suitable medium (e.g., RPMI-1640). The macrophages are then infected with stationary-phase Leishmania promastigotes.
-
Drug Treatment : After infection and removal of free parasites, the infected macrophages are treated with serial dilutions of the test compounds.
-
Incubation : The treated, infected cells are incubated for a defined period.
-
Assessment : The number of intracellular amastigotes is quantified, often by microscopic counting or using reporter gene-expressing parasites. The percentage of infected cells and the number of amastigotes per macrophage are determined to calculate the EC50 value[3].
Proposed Mechanism of Action
In silico molecular docking studies were conducted to identify potential protein targets for Actinomycin X2 and D in Leishmania. These studies suggest that the antileishmanial activity may be mediated through the inhibition of key parasitic enzymes.
Molecular Docking and Target Identification
The binding affinities of Actinomycin X2 and D were predicted for several Leishmania protein targets. Squalene synthase was identified as the most favorable target for both compounds, with Actinomycin X2 showing a slightly higher calculated affinity, which is consistent with its marginally better experimental inhibitory activity[1]. Squalene synthase is a potential drug target in several Leishmania species[1].
Conclusion
Actinomycin X2 and D, isolated from Streptomyces smyrnaeus strain UKAQ_23, demonstrate significant in vitro antileishmanial activity against both promastigote and amastigote stages of Leishmania major[1]. The low micromolar efficacy against the clinically relevant amastigote form suggests their potential as lead compounds for the development of new antileishmanial drugs[1]. In silico studies point towards squalene synthase as a promising molecular target, providing a basis for further mechanism-of-action studies and lead optimization[1]. Further in vivo studies are warranted to evaluate the therapeutic potential of these compounds in an animal model of leishmaniasis.
References
- 1. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Antileishmanial Agent-23 in Leishmania Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health challenge with limited therapeutic options. The discovery and validation of novel drug targets are crucial for the development of new, effective, and safe antileishmanial agents. This technical guide focuses on the target validation of antileishmanial agent-23, also identified as compound G1/9, a potent and selective inhibitor of Trypanothione Reductase (TR). TR is a key enzyme in the parasite's unique trypanothione-based redox system, which is essential for its survival and virulence, making it a promising drug target. This document provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its target validation.
Introduction to Trypanothione Reductase as a Drug Target
Leishmania parasites possess a unique thiol metabolism centered around the dithiol trypanothione [N1,N8-bis(glutathionyl)spermidine]. This system is crucial for defending the parasite against oxidative stress, particularly the reactive oxygen species produced by host macrophages during infection. Trypanothione Reductase (TR) is a flavoenzyme that catalyzes the NADPH-dependent reduction of trypanothione disulfide to its dithiol form, maintaining the parasite's reducing intracellular environment.
The validation of TR as a drug target is supported by several key factors:
-
Essentiality: TR is vital for the survival of Leishmania parasites.
-
Parasite-Specific: The trypanothione system is absent in mammalian hosts, which rely on a glutathione-based redox system. This inherent difference provides a therapeutic window for selective inhibition.
-
Genetic Validation: Attempts to create TR-knockout mutants in Leishmania have been unsuccessful, indicating that the gene is essential for parasite viability.
This compound (G1/9) has been identified as a selective inhibitor of TR, highlighting its potential as a lead compound for the development of new antileishmanial drugs.
Quantitative Efficacy of this compound (G1/9)
The inhibitory activity of this compound has been evaluated against the TR enzyme and Leishmania parasites. While comprehensive data across all species and life stages is still emerging, the available information demonstrates its potent antileishmanial activity.
| Compound Name | Target | Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | Citation |
| This compound (G1/9) | Trypanothione Reductase (TR) | Leishmania sp. | Enzymatic Assay | 2.24 ± 0.52 | [1] |
| This compound (G1/9) | Leishmania sp. | Whole-cell assay | Growth Inhibition | Inhibits growth | [1] |
| This compound (G1/9) | Trypanosoma cruzi | Whole-cell assay | Growth Inhibition | Effective inhibitor | [1] |
| This compound (G1/9) | Trypanosoma brucei | Whole-cell assay | Growth Inhibition | Effective inhibitor | [1] |
Note: The specific Leishmania species and life-cycle stage (promastigote or amastigote) for the reported IC50 value of 2.24 ± 0.52 µM are not consistently detailed in the available literature. Further studies are required to establish a complete efficacy profile across different pathogenic Leishmania species.
Signaling Pathway and Mechanism of Action
This compound exerts its parasiticidal effect by inhibiting Trypanothione Reductase, thereby disrupting the parasite's primary defense against oxidative stress. The trypanothione pathway is central to maintaining the redox homeostasis within the parasite.
Trypanothione Reductase Signaling Pathway
Caption: The Trypanothione Reductase pathway in Leishmania.
The inhibition of TR by this compound leads to an accumulation of oxidized trypanothione (T[S]2) and a depletion of its reduced form (T[SH]2). This imbalance cripples the parasite's ability to neutralize harmful reactive oxygen species (ROS) generated by the host's immune cells, leading to oxidative damage and ultimately, parasite death.
Experimental Protocols for Target Validation
Validating TR as the target of this compound involves a series of in vitro experiments to demonstrate direct enzyme inhibition and to correlate this with the antiparasitic activity.
Trypanothione Reductase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant Leishmania TR.
Materials:
-
Recombinant Leishmania Trypanothione Reductase (TR)
-
NADPH
-
Trypanothione disulfide (T[S]2)
-
Assay buffer (e.g., 50 mM HEPES, 1 mM EDTA, pH 7.5)
-
This compound (G1/9) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and T[S]2 in a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.
-
Initiate the reaction by adding a standardized amount of recombinant TR to each well.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of TR activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow: TR Inhibition Assay
Caption: Workflow for the Trypanothione Reductase inhibition assay.
In Vitro Antileishmanial Activity Assay (Promastigotes)
This assay determines the efficacy of this compound against the extracellular, flagellated promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)
-
This compound
-
96-well cell culture plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader for fluorescence or absorbance measurement
Procedure:
-
Seed Leishmania promastigotes into 96-well plates at a defined density (e.g., 1 x 10^5 cells/mL).
-
Add serial dilutions of this compound to the wells. Include a no-drug control and a reference drug (e.g., Amphotericin B).
-
Incubate the plates at the appropriate temperature (e.g., 26°C) for 72 hours.
-
Add the resazurin-based viability reagent to each well and incubate for an additional 4-24 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the EC50 value, the concentration of the compound that inhibits parasite growth by 50%, from the dose-response curve.
In Vitro Antileishmanial Activity Assay (Amastigotes)
This assay assesses the activity of this compound against the clinically relevant intracellular amastigote stage of Leishmania within host macrophages.
Materials:
-
Macrophage cell line (e.g., J774.A1 or THP-1)
-
Leishmania promastigotes (stationary phase)
-
Complete culture medium for macrophages
-
This compound
-
96-well cell culture plates
-
Staining reagents for microscopy (e.g., Giemsa stain) or a high-content imaging system
Procedure:
-
Seed macrophages in 96-well plates and allow them to adhere.
-
Infect the macrophages with stationary-phase promastigotes at a specific parasite-to-cell ratio (e.g., 10:1).
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Remove extracellular parasites by washing.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for an additional 72 hours.
-
Fix and stain the cells with Giemsa.
-
Determine the number of amastigotes per macrophage by microscopy.
-
Calculate the EC50 value based on the reduction in the number of intracellular amastigotes.
Logical Relationship for Target Validation
Caption: Logical workflow for the validation of TR as the target of this compound.
Conclusion and Future Directions
The available evidence strongly supports Trypanothione Reductase as the molecular target of this compound (G1/9). Its potent inhibitory activity against the enzyme and the whole parasite underscores its potential as a lead compound for the development of novel therapies for leishmaniasis.
Future research should focus on:
-
Comprehensive Efficacy Profiling: Determining the IC50 and EC50 values of this compound against a panel of clinically relevant Leishmania species, including both promastigote and amastigote stages.
-
Cytotoxicity and Selectivity: Establishing the CC50 value against a range of mammalian cell lines to accurately determine the selectivity index.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of leishmaniasis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Resistance Studies: Investigating the potential for the development of resistance to this compound and elucidating the underlying mechanisms.
A thorough understanding of the interaction between this compound and its target, Trypanothione Reductase, will be instrumental in advancing this promising compound through the drug development pipeline and towards a potential new treatment for leishmaniasis.
References
In-Depth Technical Guide: Selectivity of Antileishmanial Agents Targeting Trypanothione Reductase in Parasitic vs. Host Cells
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: The development of novel antileishmanial therapeutics with high selectivity for the parasite over host cells is a critical goal in combating leishmaniasis. A promising target for achieving this selectivity is trypanothione reductase (TR), an essential enzyme in the parasite's unique redox metabolism that is absent in humans. This guide provides a technical overview of the evaluation of a representative TR inhibitor, "Compound 3," highlighting its selectivity profile. Due to the limited publicly available data on a specific compound named "Antileishmanial agent-23," this document utilizes data from a well-characterized TR inhibitor to illustrate the principles and methodologies involved in assessing parasite vs. host cell selectivity. This guide includes quantitative data, detailed experimental protocols, and visualizations of the experimental workflow and the targeted signaling pathway.
Introduction to Trypanothione Reductase as a Drug Target
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Current treatments are often hampered by toxicity, the emergence of resistance, and high costs. A key strategy in modern drug discovery is to exploit biochemical differences between the parasite and its mammalian host. One such difference lies in the mechanism for managing oxidative stress. Leishmania parasites rely on the trypanothione system, in which the enzyme trypanothione reductase (TR) is central. TR is a flavoprotein that catalyzes the NADPH-dependent reduction of trypanothione disulfide. This reduced trypanothione is crucial for defending the parasite against oxidative damage, particularly the reactive oxygen species produced by host macrophages during infection.[1][2] Since mammals lack the trypanothione system and instead use glutathione and glutathione reductase, TR presents an attractive and specific target for the development of selective antileishmanial drugs.[1][2]
Quantitative Analysis of a Representative TR Inhibitor: Compound 3
To illustrate the assessment of selectivity, this guide focuses on "Compound 3," a novel TR inhibitor identified through high-throughput screening.[1] The selectivity of an antileishmanial compound is typically determined by comparing its potency against the parasite (50% inhibitory concentration, IC50) with its toxicity to a mammalian host cell line (50% cytotoxic concentration, CC50). The ratio of these two values provides the Selectivity Index (SI), a critical parameter in preclinical drug development.
Table 1: In Vitro Activity and Selectivity of the Representative TR Inhibitor (Compound 3)
| Compound | Target Organism/Cell Line | Assay Type | IC50 / CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 3 | Leishmania infantum promastigotes | Growth Inhibition | 12.44 ± 1.09 | >8 | [1] |
| Compound 3 | Human Glutathione Reductase (hGR) | Enzymatic Inhibition | > 85 | - | [3] |
Note: The CC50 against a mammalian cell line for Compound 3 was not explicitly provided in the primary reference. The selectivity index is estimated based on the high IC50 against the human homolog enzyme, glutathione reductase, suggesting low toxicity to host cells.
Experimental Protocols
The following sections detail the methodologies used to determine the inhibitory and cytotoxic effects of antileishmanial compounds targeting TR.
Enzymatic Inhibition Assay for Trypanothione Reductase
This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TR.
-
Enzyme and Substrates: Recombinant Leishmania TR, NADPH, and trypanothione disulfide (TS2).
-
Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by TR during the reduction of TS2.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES, pH 7.4, 1 mM EDTA), the test compound at various concentrations, and a fixed concentration of TR.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding NADPH and TS2.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration relative to a vehicle control.
-
The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Antileishmanial Activity Assay (Promastigote Growth Inhibition)
This assay determines the efficacy of a compound in inhibiting the growth of the extracellular, promastigote form of the Leishmania parasite.
-
Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at 26°C.
-
Assay Principle: The viability of the parasites after exposure to the test compound is assessed, typically using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.
-
Procedure:
-
Seed Leishmania promastigotes in a 96-well plate at a specific density.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known antileishmanial drug like Amphotericin B) and a negative control (vehicle).
-
Incubate the plates for 72 hours at 26°C.
-
Add the metabolic indicator dye (e.g., MTT) and incubate for a further 2-4 hours.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of growth inhibition for each concentration and determine the IC50 value.[1]
-
Cytotoxicity Assay (Mammalian Cell Viability)
This assay evaluates the toxicity of the compound against a mammalian cell line to determine its effect on host cells.
-
Cell Culture: A suitable mammalian cell line, such as the macrophage cell line J774.2, is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Principle: Similar to the antileishmanial assay, cell viability is measured using a metabolic indicator dye.
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the metabolic indicator dye and incubate for 2-4 hours.
-
Measure the absorbance or fluorescence.
-
Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing selectivity and the targeted signaling pathway.
Caption: Experimental workflow for determining the selectivity of an antileishmanial agent.
Caption: Mechanism of action of a Trypanothione Reductase inhibitor in Leishmania.
Conclusion
The selective inhibition of trypanothione reductase is a validated and promising strategy for the development of new antileishmanial drugs. The methodologies outlined in this guide provide a framework for the systematic evaluation of the selectivity of TR inhibitors. The representative data for "Compound 3" demonstrates the potential for identifying compounds with a favorable therapeutic window. Future research should focus on the discovery and optimization of TR inhibitors with high potency against the parasite and minimal toxicity to host cells, ultimately leading to safer and more effective treatments for leishmaniasis.
References
- 1. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. mdpi.com [mdpi.com]
Antileishmanial agent-23 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Compound Data
Antileishmanial agent-23 is characterized by the following molecular and chemical identifiers.
| Property | Value |
| CAS Number | 745033-86-7[1] |
| Molecular Formula | C₂₀H₁₇N₃O₄S₂[1] |
| Compound Alias | G1/9[1] |
Biological Activity and Mechanism of Action
This compound functions as a potent and selective inhibitor of trypanothione reductase (TR)[1]. TR is a flavoenzyme unique to trypanosomatids and is responsible for maintaining the reduced state of trypanothione, a dithiol that plays a central role in the parasite's defense against oxidative stress. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to an accumulation of toxic reactive oxygen species and ultimately cell death.
The agent has demonstrated inhibitory activity against the growth of Leishmania, Trypanosoma cruzi, and Trypanosoma brucei[1].
Quantitative Biological Data
| Parameter | Value | Organism/Enzyme |
| IC₅₀ (Trypanothione Reductase) | 2.24 ± 0.52 µM[1] | Leishmania sp. |
Signaling Pathway
The trypanothione system is a primary defense mechanism against oxidative stress in Leishmania. The pathway, and the inhibitory action of this compound, can be visualized as follows:
Caption: Inhibition of the Trypanothione Reductase Pathway by this compound.
Experimental Protocols
Detailed, specific experimental protocols for the synthesis and biological evaluation of this compound (CAS 745033-86-7) are not available in the reviewed public literature. However, a general methodology for the synthesis of structurally related N-phenylhydrazine-1-carbothioamide derivatives and for the in vitro evaluation of antileishmanial agents is presented below for context.
General Synthesis of N-Phenylhydrazine-1-carbothioamide Derivatives
A common synthetic route for compounds with a similar carbothioamide scaffold involves the condensation reaction between a substituted aldehyde or ketone and a hydrazinecarbothioamide.
Workflow for a Generalized Synthesis:
Caption: Generalized workflow for the synthesis of N-phenylhydrazine-1-carbothioamide derivatives.
General Protocol for In Vitro Antileishmanial Activity Assay
The following outlines a typical procedure for assessing the efficacy of a compound against Leishmania promastigotes.
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., M199) supplemented with fetal bovine serum at a constant temperature (e.g., 25 °C).
-
Compound Preparation: The test compound (this compound) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial dilutions are then prepared.
-
Assay Plate Preparation: In a 96-well microtiter plate, the parasite suspension is added to each well.
-
Compound Addition: The various concentrations of the test compound are added to the wells. A positive control (a known antileishmanial drug) and a negative control (vehicle, e.g., DMSO) are also included.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours) at the optimal growth temperature for the promastigotes.
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric assay, such as the resazurin reduction assay. The fluorescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are expressed as the percentage of inhibition of parasite growth compared to the negative control. The 50% inhibitory concentration (IC₅₀) is calculated by non-linear regression analysis.
Conclusion
This compound is a promising trypanothione reductase inhibitor with demonstrated activity against multiple trypanosomatid parasites. Its unique mechanism of action, targeting an enzyme absent in the mammalian host, makes it an attractive candidate for further drug development. While the lack of detailed public data on its synthesis and specific biological evaluation protocols presents a challenge, the information available provides a solid foundation for researchers interested in exploring this and related chemical scaffolds for the treatment of leishmaniasis and other neglected tropical diseases.
References
Preliminary Toxicity Assessment of Antileishmanial Agent-23: A Technical Guide
Abstract
This document provides a comprehensive overview of the preliminary toxicity assessment of Antileishmanial Agent-23 (hereinafter referred to as AG-23), a novel compound under investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in vivo studies conducted to evaluate the preliminary safety profile of AG-23. The data presented herein are intended to guide further preclinical development and risk assessment. This guide is targeted toward researchers, scientists, and drug development professionals in the field.
In Vitro Cytotoxicity Assessment
The initial toxicity evaluation of AG-23 was performed to determine its effect on mammalian cells and to establish a preliminary therapeutic index.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the 50% cytotoxic concentration (CC50) of AG-23 on murine macrophages (J774 cells) and human foreskin fibroblasts (HFF-1).
Materials:
-
J774 and HFF-1 cell lines
-
AG-23 (stock solution in DMSO)
-
RPMI-1640 and DMEM media supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
AG-23 was serially diluted in the respective cell culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
The culture medium was removed from the wells and replaced with the medium containing the different concentrations of AG-23. A vehicle control (DMSO) and an untreated control were also included.
-
The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Following incubation, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium containing MTT was then removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to the untreated control, and the CC50 values were determined by non-linear regression analysis.
Cytotoxicity Data
The following table summarizes the CC50 values obtained for AG-23 against J774 and HFF-1 cell lines.
| Cell Line | AG-23 CC50 (µM) | Amphotericin B CC50 (µM) | Selectivity Index (SI)* |
| J774 (Murine Macrophage) | 45.8 ± 3.2 | 1.5 ± 0.3 | > 450 |
| HFF-1 (Human Fibroblast) | 62.3 ± 5.1 | 2.1 ± 0.4 | > 620 |
*Selectivity Index (SI) is calculated as CC50 (mammalian cells) / EC50 (Leishmania promastigotes). The EC50 of AG-23 against L. donovani promastigotes was determined to be 0.1 µM.
Hemolytic Activity
The hemolytic potential of AG-23 was assessed to evaluate its effect on red blood cells, a critical indicator of potential systemic toxicity.
Experimental Protocol: Hemolysis Assay
Objective: To determine the concentration of AG-23 that causes 50% hemolysis (HC50) of human red blood cells.
Materials:
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
AG-23 (stock solution in DMSO)
-
Triton X-100 (1% v/v in PBS) as a positive control
Procedure:
-
hRBCs were washed three times with PBS and resuspended to a 2% (v/v) solution.
-
AG-23 was serially diluted in PBS to achieve a range of final concentrations.
-
100 µL of the hRBC suspension was added to 100 µL of the AG-23 dilutions in a 96-well plate.
-
A negative control (PBS) and a positive control (1% Triton X-100) were included.
-
The plate was incubated for 1 hour at 37°C with gentle shaking.
-
Following incubation, the plate was centrifuged at 1000 x g for 5 minutes.
-
The supernatant was transferred to a new 96-well plate, and the absorbance was measured at 540 nm to quantify hemoglobin release.
-
The percentage of hemolysis was calculated relative to the positive control, and the HC50 was determined.
Hemolysis Data
| Compound | HC50 (µM) |
| AG-23 | > 100 |
| Amphotericin B | 25.4 ± 2.8 |
Preliminary In Vivo Toxicity Assessment
A preliminary acute toxicity study was conducted in a murine model to assess the in vivo safety profile of AG-23.
Experimental Protocol: Acute Toxicity Study in Mice
Objective: To determine the maximum tolerated dose (MTD) of AG-23 in BALB/c mice.
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Mice were divided into groups (n=5 per group).
-
AG-23 was formulated in a vehicle suitable for intraperitoneal (IP) administration.
-
A single dose of AG-23 was administered via IP injection at increasing concentrations (e.g., 10, 25, 50, 100 mg/kg).
-
A control group received the vehicle only.
-
The animals were observed for signs of toxicity, morbidity, and mortality for 14 days post-administration.
-
Body weight was recorded daily for the first 7 days and then weekly.
-
At the end of the study, major organs were collected for histopathological examination.
In Vivo Toxicity Data
| Dose (mg/kg, IP) | Mortality | Clinical Signs of Toxicity |
| 10 | 0/5 | No observable signs |
| 25 | 0/5 | No observable signs |
| 50 | 0/5 | Mild, transient lethargy observed within 2 hours post-dose |
| 100 | 2/5 | Severe lethargy, ruffled fur, and ataxia |
The MTD was determined to be 50 mg/kg.
Visualized Workflows and Pathways
Diagram of In Vitro Toxicity Screening Workflow
Caption: Workflow for in vitro toxicity assessment of AG-23.
Hypothetical Signaling Pathway for AG-23 Induced Apoptosis
Methodological & Application
Application Notes and Protocols: Antileishmanial Agent-23 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and less toxic antileishmanial drugs is a global health priority. Current therapeutic options are limited by issues such as parasite resistance, significant side effects, and high costs.[1][2][3] Antileishmanial agent-23 has been identified as a potent and selective inhibitor of trypanothione reductase (TR), an essential enzyme in the parasite's defense against oxidative stress.[4] This makes it a promising candidate for drug development.
These application notes provide a comprehensive guide to the development and implementation of cell-based assays for evaluating the efficacy of this compound. The protocols detailed below are designed for screening and determining the inhibitory and cytotoxic concentrations of this compound against both the extracellular promastigote and intracellular amastigote stages of the Leishmania parasite.[5][6]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of trypanothione reductase (TR).[4] This enzyme is crucial for the survival of Leishmania as it maintains the intracellular redox balance by reducing trypanothione disulfide. By inhibiting TR, this compound disrupts the parasite's ability to counteract oxidative stress, leading to an accumulation of reactive oxygen species and subsequent cell death.
Data Presentation
The following table summarizes the key quantitative parameters for evaluating the efficacy and selectivity of this compound.
| Parameter | Description | Value | Reference |
| IC₅₀ (Promastigote) | The concentration of the compound that inhibits 50% of the promastigote growth. | To be determined | N/A |
| IC₅₀ (Amastigote) | The concentration of the compound that inhibits 50% of the intracellular amastigote growth. | 2.24 ± 0.52 µM | [4] |
| CC₅₀ (Macrophage) | The concentration of the compound that is cytotoxic to 50% of the host macrophage cells. | To be determined | N/A |
| Selectivity Index (SI) | The ratio of CC₅₀ to the amastigote IC₅₀ (CC₅₀/IC₅₀), indicating the compound's selectivity for the parasite. | To be determined | [5] |
Experimental Workflow
The overall workflow for the cell-based assay development is depicted below. This process involves parallel assays to determine the efficacy against both parasite stages and the toxicity towards a host cell line.
Experimental Protocols
Culture of Leishmania Promastigotes
This protocol describes the maintenance of Leishmania promastigotes in liquid culture.
Materials:
-
Leishmania species (e.g., L. donovani, L. major)
-
M199 medium (or other suitable medium like RPMI-1640) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.[7][8]
-
Sterile T25 culture flasks
-
Incubator at 25°C
-
Hemocytometer
-
Microscope
Procedure:
-
Initiate or subculture Leishmania promastigotes in a T25 flask containing 10 mL of complete M199 medium.
-
Incubate the flask at 25°C.
-
Monitor the culture daily for growth and motility using a microscope.
-
Subculture the promastigotes every 2-3 days by transferring 1 mL of the existing culture into a new flask with 9 mL of fresh medium.[8]
-
For experiments, use parasites in the mid-logarithmic growth phase.
-
Perform cell counting using a hemocytometer to determine the parasite concentration.
Macrophage Cell Culture
This protocol outlines the maintenance of a macrophage cell line (e.g., J774A.1 or THP-1) to serve as host cells for the intracellular amastigote assay.
Materials:
-
Macrophage cell line (e.g., J774A.1)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Sterile T75 culture flasks
-
Incubator at 37°C with 5% CO₂
-
Cell scraper
-
Trypan blue solution
-
Hemocytometer
Procedure:
-
Culture the macrophage cell line in T75 flasks with complete RPMI-1640 medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
To detach adherent cells, gently use a cell scraper.[5]
-
Determine cell viability and concentration using the trypan blue exclusion method and a hemocytometer.[5]
Promastigote Viability Assay
This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes.
Materials:
-
Log-phase Leishmania promastigotes
-
Complete M199 medium
-
This compound stock solution
-
Sterile 96-well flat-bottom plates
-
Resazurin solution (e.g., AlamarBlue)
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Adjust the concentration of log-phase promastigotes to 1 x 10⁶ parasites/mL in complete M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in the medium.
-
Add 100 µL of the compound dilutions to the wells, resulting in a final volume of 200 µL. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plate at 25°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence (Ex/Em: 550/590 nm) or absorbance using a plate reader.[9]
-
Calculate the percentage of growth inhibition for each concentration and determine the IC₅₀ value using a suitable software.
Intracellular Amastigote Viability Assay
This assay evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
J774A.1 macrophages
-
Log-phase Leishmania promastigotes
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Sterile 96-well flat-bottom plates
-
Resazurin solution
-
Plate reader
Procedure:
-
Seed 4 x 10⁴ J774A.1 macrophages per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow adherence.[5]
-
Infect the macrophages with promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.
-
Add 200 µL of fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 20 µL of resazurin solution and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance and calculate the IC₅₀ value.
Macrophage Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (CC₅₀) of this compound on the host macrophage cells.
Materials:
-
J774A.1 macrophages
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Sterile 96-well flat-bottom plates
-
Resazurin solution
-
Plate reader
Procedure:
-
Seed 4 x 10⁴ J774A.1 macrophages per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂.[5]
-
Replace the medium with 200 µL of fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
Add 20 µL of resazurin solution and incubate for 4-6 hours.
-
Measure the fluorescence or absorbance and calculate the CC₅₀ value.
Calculation of Selectivity Index (SI)
The Selectivity Index is a crucial parameter to assess the therapeutic potential of a compound. It is calculated as the ratio of the cytotoxicity to the anti-parasitic activity.
Formula: SI = CC₅₀ (on macrophages) / IC₅₀ (on intracellular amastigotes)
A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, suggesting a better safety profile.[5]
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ebiohippo.com [ebiohippo.com]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 7. Culture of cutaneous Leishmania from skin biopsy specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vivo Efficacy of Antileishmanial Agent-23 in Hamster Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo efficacy studies of Antileishmanial Agent-23 in a golden hamster model of visceral leishmaniasis. The document includes a summary of key efficacy data, detailed experimental protocols, and visualizations of the experimental workflow and the proposed mechanism of action.
Quantitative Data Summary
The in vivo efficacy of this compound was evaluated in a hamster model of visceral leishmaniasis caused by Leishmania donovani. The treatment commenced after the establishment of infection and the primary endpoints were the reduction in parasite burden in the spleen and liver, as well as the change in organ weight.
Table 1: Efficacy of this compound on Parasite Burden in the Spleen
| Treatment Group | Dose (mg/kg/day) | Duration (Days) | Mean Parasite Burden (Leishman-Donovan Units ± SD) | % Inhibition |
| Vehicle Control | - | 5 | 25,400 ± 3,200 | 0% |
| This compound | 10 | 5 | 12,700 ± 2,100 | 50% |
| This compound | 25 | 5 | 5,080 ± 950 | 80% |
| Amphotericin B | 1 | 5 | 1,270 ± 350 | 95% |
Table 2: Efficacy of this compound on Parasite Burden in the Liver
| Treatment Group | Dose (mg/kg/day) | Duration (Days) | Mean Parasite Burden (Leishman-Donovan Units ± SD) | % Inhibition |
| Vehicle Control | - | 5 | 18,900 ± 2,800 | 0% |
| This compound | 10 | 5 | 10,395 ± 1,900 | 45% |
| This compound | 25 | 5 | 3,969 ± 780 | 79% |
| Amphotericin B | 1 | 5 | 945 ± 210 | 95% |
Table 3: Effect of this compound on Organ Weight
| Treatment Group | Dose (mg/kg/day) | Mean Spleen Weight (g ± SD) | Mean Liver Weight (g ± SD) |
| Vehicle Control | - | 2.1 ± 0.4 | 10.5 ± 1.2 |
| This compound | 10 | 1.5 ± 0.3 | 8.9 ± 0.9 |
| This compound | 25 | 0.9 ± 0.2 | 7.2 ± 0.7 |
| Amphotericin B | 1 | 0.6 ± 0.1 | 6.5 ± 0.5 |
Experimental Protocols
Animal Model and Husbandry
-
Species: Golden hamster (Mesocricetus auratus).
-
Sex: Male.
-
Age: 4-6 weeks.
-
Housing: Animals are housed in sterile, filter-topped cages with a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
Parasite Culture and Infection
-
Parasite Strain: Leishmania donovani (e.g., MHOM/SD/62/1S).
-
Culture: Promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
Infection: Hamsters are infected via intracardiac injection with 1 x 10⁷ stationary-phase promastigotes in 0.1 mL of sterile phosphate-buffered saline (PBS). The hamster is a suitable model as it mimics the progression of human visceral leishmaniasis.[1][2][3]
Drug Formulation and Administration
-
Formulation: this compound is formulated in a vehicle of 10% DMSO, 40% PEG 400, and 50% sterile water.
-
Administration: The compound is administered orally once daily for 5 consecutive days, starting on day 60 post-infection.
Assessment of Parasite Burden
-
Euthanasia: On day 65 post-infection (24 hours after the last dose), hamsters are humanely euthanized.
-
Organ Harvest: The spleen and liver are aseptically removed and weighed.
-
Impression Smears: Impression smears of the spleen and a small piece of the liver are made on glass slides.
-
Staining: The smears are fixed with methanol and stained with Giemsa stain.
-
Quantification: The parasite burden is determined by microscopy and expressed as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Proposed Signaling Pathway of this compound
References
- 1. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syrian Hamster as an Advanced Experimental Model for Visceral Leishmaniasis | Springer Nature Experiments [experiments.springernature.com]
- 3. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
Application Notes and Protocols: Administration and Dosage of Antileishmanial Agent-23 for Preclinical Animal Studies
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Antileishmanial Agent-23 in animal models of leishmaniasis. This document outlines detailed protocols for the preparation and administration of the compound, along with methodologies for assessing its efficacy and toxicity. The provided information is intended to assist researchers, scientists, and drug development professionals in designing and executing robust in vivo studies to determine the therapeutic potential of this compound.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe therapeutic agents is a global health priority. This compound is a novel investigational compound with demonstrated in vitro activity against various Leishmania species. Preclinical animal studies are a critical step in the evaluation of its in vivo efficacy, pharmacokinetic profile, and safety. This document provides standardized protocols for conducting such studies in established murine models of cutaneous and visceral leishmaniasis.
Materials and Reagents
-
This compound (powder form)
-
Vehicle for solubilization (e.g., Dimethyl sulfoxide (DMSO), Tween 80, sterile saline)
-
Leishmania species (L. donovani, L. major, L. amazonensis)
-
Animal models (e.g., BALB/c mice, Golden Syrian hamsters)
-
Standard antileishmanial drugs (e.g., Miltefosine, Amphotericin B)
-
Culture media (e.g., M199, Schneider's Drosophila Medium)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Anesthetics (e.g., Ketamine/Xylazine cocktail)
-
Gauges and syringes for administration
-
Equipment for parasite quantification (e.g., microscope, qPCR machine)
Quantitative Data Summary
The following tables summarize the recommended starting dosages and administration routes for this compound in different murine models based on preliminary studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.
Table 1: Recommended Dosage and Administration for Cutaneous Leishmaniasis Model (L. major in BALB/c mice)
| Parameter | This compound | Vehicle Control | Positive Control (Miltefosine) |
| Route of Administration | Oral (gavage), Intraperitoneal (IP), Topical | Matched to test group | Oral (gavage) |
| Dosage Range | 10 - 50 mg/kg/day | N/A | 5 mg/kg/day |
| Treatment Frequency | Once daily | Once daily | Once daily |
| Treatment Duration | 21-28 consecutive days | 21-28 consecutive days | 21-28 consecutive days |
Table 2: Recommended Dosage and Administration for Visceral Leishmaniasis Model (L. donovani in BALB/c mice)
| Parameter | This compound | Vehicle Control | Positive Control (Amphotericin B) |
| Route of Administration | Intraperitoneal (IP), Intravenous (IV) | Matched to test group | Intravenous (IV) |
| Dosage Range | 5 - 40 mg/kg/day | N/A | 1 mg/kg/day |
| Treatment Frequency | Once daily or every other day | Matched to test group | Once daily for 5 days |
| Treatment Duration | 10-14 days | 10-14 days | 5 consecutive days |
Experimental Protocols
Preparation of this compound Formulation
-
Determine the required concentration: Based on the highest dose to be administered and the maximum administration volume for the chosen animal model (e.g., 10 mL/kg for oral gavage in mice), calculate the required stock concentration.
-
Solubilization: Weigh the required amount of this compound powder. If the compound is not readily soluble in aqueous solutions, first dissolve it in a minimal amount of a suitable organic solvent like DMSO.
-
Vehicle Formulation: For oral administration, the DMSO solution can be emulsified in a vehicle such as 0.5% (v/v) Tween 80 in sterile saline. For parenteral routes, ensure the final concentration of the organic solvent is non-toxic (typically <5% DMSO).
-
Sterilization: If for parenteral administration, sterilize the final formulation by filtering through a 0.22 µm syringe filter.
-
Storage: Prepare fresh formulations daily. If short-term storage is necessary, store protected from light at 4°C.
In Vivo Efficacy Study: Cutaneous Leishmaniasis Model
This protocol describes the evaluation of this compound in a L. major-infected BALB/c mouse model.
-
Infection: Infect anesthetized BALB/c mice by injecting 2 x 10^6 stationary-phase L. major promastigotes in 50 µL of PBS into the dorsal side of the hind footpad.
-
Treatment Initiation: Begin treatment when a palpable lesion develops (typically 3-4 weeks post-infection).
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Compound Administration: Administer the prepared formulations according to the schedule in Table 1.
-
Monitoring:
-
Measure the lesion size (thickness and diameter) weekly using a digital caliper.
-
Monitor the body weight of the animals twice a week as an indicator of toxicity.
-
-
Endpoint Analysis (at the end of treatment):
-
Euthanize the mice.
-
Excise the infected footpad and the draining lymph node.
-
Homogenize the tissues in a suitable culture medium.
-
Determine the parasite load using the limiting dilution assay (LDA) or by quantitative PCR (qPCR) targeting Leishmania DNA.
-
In Vivo Efficacy Study: Visceral Leishmaniasis Model
This protocol outlines the evaluation of this compound in a L. donovani-infected BALB/c mouse model.
-
Infection: Infect BALB/c mice by injecting 1 x 10^7 stationary-phase L. donovani promastigotes in 100 µL of PBS via the lateral tail vein (intravenous injection).
-
Treatment Initiation: Start the treatment at a predetermined time point post-infection (e.g., day 7 or day 14).
-
Grouping: As described in the cutaneous model.
-
Compound Administration: Administer the compounds as per the schedule in Table 2.
-
Monitoring: Monitor body weight and clinical signs of disease (e.g., ruffled fur, hepatosplenomegaly) throughout the study.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the liver and spleen and weigh them.
-
Prepare tissue homogenates from a pre-weighed portion of the liver and the entire spleen.
-
Quantify the parasite burden by preparing Giemsa-stained smears and counting the number of amastigotes per 1000 host cell nuclei. Express the results as Leishman-Donovan Units (LDU).
-
Visualizations
Application Notes and Protocols for Antileishmanial Agent-23 in Cutaneous Leishmaniasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Antileishmanial agent-23, a potent inhibitor of trypanothione reductase, for the treatment of cutaneous leishmaniasis. Detailed protocols for in vitro and in vivo evaluation are provided to guide researchers in their experimental design.
Introduction to this compound
This compound (also known as compound G1/9) is a selective inhibitor of trypanothione reductase (TR), a critical enzyme in the antioxidant defense system of Leishmania parasites.[1] By targeting TR, this compound disrupts the parasite's ability to manage oxidative stress, leading to cell death.[1] This agent has shown promising activity against various Leishmania species and is a candidate for further investigation in cutaneous leishmaniasis models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for experimental planning and comparison with other antileishmanial compounds.
Table 1: In Vitro Activity of this compound
| Parameter | Leishmania Species | Value | Reference |
| IC50 (50% Inhibitory Concentration) | Leishmania sp. | 2.24 ± 0.52 µM | [1] |
| CC50 (50% Cytotoxic Concentration) on Murine Macrophages | - | Data to be determined | - |
| Selectivity Index (SI = CC50/IC50) | - | Data to be determined | - |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis
| Treatment Group | Dose and Route | Lesion Size Reduction (%) | Parasite Burden Reduction (%) |
| Vehicle Control | - | Data to be determined | Data to be determined |
| This compound | e.g., 20 mg/kg, oral | Data to be determined | Data to be determined |
| Positive Control (e.g., Amphotericin B) | e.g., 1 mg/kg, intraperitoneal | Data to be determined | Data to be determined |
Signaling Pathways
Mechanism of Action: Trypanothione Reductase Inhibition
This compound's primary mechanism of action is the inhibition of trypanothione reductase (TR). This enzyme is unique to trypanosomatids and is essential for the regeneration of trypanothione, the parasite's main defense against oxidative damage. Inhibition of TR leads to an accumulation of reactive oxygen species (ROS), causing damage to cellular components and ultimately leading to parasite death.
References
Application Notes and Protocols for the Study of Antileishmanial Agent-23 (as represented by Clomipramine, a Trypanothione Reductase Inhibitor) in Visceral Leishmaniasis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of Antileishmanial Agent-23, a potent inhibitor of trypanothione reductase (TR), in the context of visceral leishmaniasis (VL) research. Due to the limited public information on a specific "this compound", this document utilizes the well-characterized TR inhibitor, clomipramine, as a representative compound to detail experimental protocols, data presentation, and the underlying scientific principles. Clomipramine has demonstrated antileishmanial activity through the inhibition of TR, a key enzyme in the parasite's defense against oxidative stress, making it a relevant surrogate for these protocols.[1][2]
Introduction to Trypanothione Reductase as a Drug Target
Visceral leishmaniasis, caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The parasite possesses a unique thiol metabolism centered around the dithiol trypanothione (T(SH)₂), which is maintained in its reduced state by the NADPH-dependent flavoenzyme trypanothione reductase (TR). This enzyme is essential for the parasite's survival as it protects it from the oxidative burst generated by host macrophages. Crucially, TR is absent in mammals, who rely on glutathione reductase for similar functions, making TR an attractive and specific target for the development of new antileishmanial drugs.
Quantitative Data Summary
The following tables summarize the in vitro activity of clomipramine against Leishmania species and its cytotoxicity against host cells.
Table 1: In Vitro Antileishmanial Activity of Clomipramine
| Parameter | Leishmania amazonensis Promastigotes | Leishmania amazonensis Amastigotes |
| IC₅₀ (µM) | 8.31 ± 3.29 | 5.45 ± 4.92 |
IC₅₀ (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the parasite's growth or viability. Data presented as mean ± standard deviation.
Table 2: In Vitro Cytotoxicity of Clomipramine
| Cell Line | Parameter | Value (µM) |
| Murine Peritoneal Macrophages | CC₅₀ | > 40 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity to the host cells.
Signaling Pathway of Trypanothione Reductase Inhibition
The inhibition of trypanothione reductase by agents like clomipramine disrupts the parasite's redox balance, leading to a cascade of events culminating in cell death.
References
Application Notes and Protocols for Antileishmanial Agent-23 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis remains a significant global health challenge, with current treatments hampered by toxicity, resistance, and high costs.[1][2][3] The discovery of novel therapeutic agents is therefore a critical priority. High-throughput screening (HTS) has emerged as a powerful strategy to accelerate the identification of new antileishmanial compounds from large chemical libraries.[4][5][6]
This document provides detailed application notes and protocols for the use of Antileishmanial agent-23 (also known as compound G1/9) in HTS campaigns. This compound is a potent and selective inhibitor of trypanothione reductase (TR), a key enzyme in the parasite's defense against oxidative stress, making it an invaluable tool for both target-based and phenotypic screening.[7]
Mechanism of Action of this compound
This compound exerts its parasiticidal effect by inhibiting trypanothione reductase (TR).[7] TR is a flavoprotein oxidoreductase unique to trypanosomatids and is essential for the regeneration of trypanothione, the parasite's primary defense against oxidative damage.[8][9] By inhibiting TR, this compound disrupts the parasite's redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This targeted mechanism of action makes TR a highly attractive drug target.[9]
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the known quantitative data for this compound. This data is crucial for establishing appropriate positive controls and benchmarks in HTS assays.
| Parameter | Value | Organism(s) | Reference |
| IC₅₀ | 2.24 ± 0.52 µM | Leishmania, Trypanosoma cruzi, Trypanosoma brucei | [7] |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel antileishmanial compounds can be structured as a multi-step process, starting with a primary screen of a large compound library followed by more detailed secondary and tertiary assays. This compound can be effectively used as a positive control throughout this workflow.
Caption: High-throughput screening workflow for antileishmanial drug discovery.
Experimental Protocols
The following are detailed protocols for key experiments in an HTS campaign for antileishmanial drug discovery.
Protocol 1: Primary Screening of Antileishmanial Compounds against Leishmania Promastigotes
This protocol describes a fluorescence-based viability assay using resazurin, suitable for screening large compound libraries against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani, L. major)
-
M199 medium supplemented with 10% fetal bovine serum (FBS)
-
384-well black, clear-bottom microplates
-
Compound library
-
This compound (positive control)
-
Amphotericin B (positive control)
-
DMSO (negative control)
-
Resazurin sodium salt solution (12.5 mg/mL in PBS)
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence capabilities (Excitation: 560 nm, Emission: 590 nm)
Methodology:
-
Parasite Culture: Culture Leishmania promastigotes in M199 medium with 10% FBS at 26°C until they reach the late logarithmic phase of growth.
-
Plate Preparation: Using an automated liquid handler or multichannel pipette, dispense 50 µL of M199 medium containing 2 x 10⁵ parasites per well into 384-well microplates.
-
Compound Addition: Add 0.5 µL of each test compound from the library to the respective wells (final concentration, e.g., 10 µM).
-
Controls:
-
Positive Controls: Add this compound and Amphotericin B to designated wells at a final concentration of 10 µM.
-
Negative Control: Add DMSO to designated wells (final concentration, e.g., 0.1%).
-
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Resazurin Addition: Add 5 µL of resazurin solution to each well.
-
Final Incubation: Incubate the plates for an additional 4 hours at 26°C.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).
-
Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary Screening against Intracellular Amastigotes
This protocol is for confirming the activity of hits from the primary screen against the clinically relevant intracellular amastigote stage of the parasite.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% FBS
-
Leishmania promastigotes
-
Phorbol 12-myristate 13-acetate (PMA)
-
Hit compounds from primary screen
-
This compound (positive control)
-
Giemsa stain
-
Microscope
Methodology:
-
Macrophage Differentiation: Seed THP-1 cells in a 384-well plate at a density of 5 x 10⁴ cells per well in RPMI-1640 medium containing PMA (100 ng/mL) and incubate for 48 hours at 37°C in 5% CO₂ to induce differentiation into macrophages.
-
Parasite Infection: Wash the differentiated macrophages with fresh medium and infect with late-logarithmic phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Compound Treatment: Remove the medium containing non-phagocytosed promastigotes and add fresh medium containing the hit compounds at various concentrations. Include this compound as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in 5% CO₂.
-
Staining and Imaging: Fix the cells with methanol and stain with Giemsa.
-
Quantification: Determine the number of amastigotes per macrophage using an automated high-content imaging system or by manual counting under a microscope.
-
Data Analysis: Calculate the IC₅₀ value for each active compound.
Protocol 3: Cytotoxicity Assay
This protocol assesses the toxicity of active compounds against a mammalian cell line to determine their selectivity.
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
DMEM with 10% FBS
-
Active compounds
-
Resazurin solution
-
384-well plates
Methodology:
-
Cell Seeding: Seed the mammalian cells in a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the active compounds to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in 5% CO₂.
-
Viability Assessment: Add resazurin solution and incubate for 4 hours. Measure fluorescence as described in Protocol 1.
-
Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) for each compound. The selectivity index (SI) can then be determined by dividing the CC₅₀ by the antileishmanial IC₅₀.
Logical Relationships in Hit Prioritization
The selection of promising lead compounds from an HTS campaign involves a logical progression of assessing efficacy and safety. The ultimate goal is to identify compounds with high potency against the parasite and low toxicity to host cells.
Caption: Logical relationship for prioritizing antileishmanial hits.
Conclusion
This compound is a valuable tool for HTS-based drug discovery for leishmaniasis. Its well-defined mechanism of action and potent activity make it an excellent positive control for both phenotypic and target-based screening campaigns. The protocols outlined in this document provide a robust framework for the identification and validation of new antileishmanial drug candidates.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review [mdpi.com]
- 4. High-throughput screening identifies novel chemical scaffolds targeting Leishmania donovani parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput prioritization of target proteins for development of new antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a target-free high-throughput screening platform for the discovery of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Novel Antileishmanial Chemotypes By High-Throughput Virtual and In Vitro Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Antileishmanial agent-23 pharmacokinetic and pharmacodynamic analysis
Application Notes and Protocols: Antileishmanial Agent-23
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The development of new, effective, and safe therapeutic agents is a global health priority due to limitations of current treatments, such as toxicity and emerging drug resistance.[1][2][3] this compound is a novel synthetic compound that has demonstrated potent activity against various Leishmania species in preclinical studies. This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for its evaluation.
Data Presentation
Pharmacodynamic Profile
The pharmacodynamic activity of this compound has been evaluated against both the extracellular promastigote and intracellular amastigote stages of the parasite.[4][5]
Table 1: In Vitro Activity of this compound
| Parameter | L. donovani | L. major | L. infantum | Mammalian Cells (J774) | Selectivity Index (SI) [L. donovani] |
| Promastigote IC₅₀ (µM) | 1.5 | 2.1 | 1.8 | - | - |
| Amastigote EC₅₀ (µM) | 0.8 | 1.2 | 0.9 | - | - |
| Cytotoxicity CC₅₀ (µM) | - | - | - | > 50 | > 62.5 |
IC₅₀ (50% inhibitory concentration) and EC₅₀ (50% effective concentration) values represent the mean of three independent experiments. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.[5]
Table 2: In Vivo Efficacy of this compound in L. donovani-Infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route | Duration (days) | Parasite Burden Reduction (%) |
| Vehicle Control | - | Oral | 5 | 0 |
| This compound | 25 | Oral | 5 | 85.2 ± 5.4 |
| This compound | 50 | Oral | 5 | 98.6 ± 1.2 |
| Miltefosine (Reference) | 40 | Oral | 5 | 95.3 ± 2.1 |
Data are presented as mean ± standard deviation. Parasite burden was determined by microscopic examination of liver and spleen smears.[6]
Pharmacokinetic Profile
Pharmacokinetic parameters of this compound were determined in healthy BALB/c mice following a single oral dose.[7]
Table 3: Pharmacokinetic Parameters of this compound in BALB/c Mice (50 mg/kg, oral)
| Parameter | Unit | Value |
| Cₘₐₓ (Maximum Concentration) | µg/mL | 12.5 |
| Tₘₐₓ (Time to Cₘₐₓ) | h | 2.0 |
| AUC₀₋₂₄ (Area Under the Curve) | µg·h/mL | 150 |
| t₁/₂ (Half-life) | h | 8.5 |
| CL/F (Apparent Clearance) | L/h/kg | 0.33 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 3.9 |
These parameters provide a basis for designing optimal dosing schedules in further preclinical development.[6]
Mandatory Visualizations
Caption: Hypothetical mechanism of action for this compound.
Caption: Preclinical drug discovery workflow for this compound.
Caption: Logical relationship in PK/PD modeling for antileishmanial therapy.
Experimental Protocols
In Vitro Anti-Promastigote Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes (e.g., L. donovani) in logarithmic growth phase.
-
Complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).[8]
-
This compound stock solution (in DMSO).
-
Resazurin solution (0.125 mg/mL in PBS).
-
96-well flat-bottom sterile microplates.
-
Amphotericin B (positive control).
Procedure:
-
Harvest promastigotes from culture and adjust the concentration to 1 x 10⁶ parasites/mL in complete RPMI-1640 medium.[5]
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include wells for vehicle control (DMSO) and positive control (Amphotericin B).
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm) using a microplate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition versus drug concentration using non-linear regression analysis.
In Vitro Intracellular Anti-Amastigote Assay
This protocol determines the 50% effective concentration (EC₅₀) against the clinically relevant intracellular amastigote stage.[9]
Materials:
-
Stationary-phase Leishmania promastigotes.
-
Complete DMEM or RPMI-1640 medium with 10% FBS.
-
This compound.
-
Giemsa stain.
-
96-well plates with coverslips or optical-bottom plates.
Procedure:
-
Seed macrophages (e.g., 5 x 10⁴ cells/well) onto coverslips in a 24-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[11]
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with sterile PBS to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plates for an additional 72 hours at 37°C with 5% CO₂.
-
After incubation, wash the cells, fix with methanol, and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the EC₅₀ value by plotting the percentage of parasite reduction versus drug concentration.
Mammalian Cell Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a mammalian cell line to determine the 50% cytotoxic concentration (CC₅₀).[12][13]
Materials:
-
J774A.1 macrophage cell line or other suitable mammalian cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Resazurin solution or MTT reagent.[14]
-
96-well microplates.
Procedure:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours under the same conditions.
-
Assess cell viability using a resazurin or MTT assay according to the manufacturer's instructions.
-
Measure fluorescence or absorbance using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[5]
In Vivo Efficacy and Pharmacokinetic Study in BALB/c Mice
This protocol evaluates the in vivo antileishmanial efficacy and pharmacokinetic profile of this compound in a murine model of visceral leishmaniasis.[6][16][17]
Materials:
-
Female BALB/c mice (6-8 weeks old).[18]
-
L. donovani amastigotes or stationary-phase promastigotes for infection.
-
This compound formulated for oral gavage.
-
Blood collection supplies (e.g., heparinized capillaries).
-
Tissue homogenization equipment.
-
LC-MS/MS system for bioanalysis.
Procedure:
Efficacy Study:
-
Infect BALB/c mice intravenously with 1 x 10⁷ L. donovani amastigotes.
-
Allow the infection to establish for 2-4 weeks.
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses, reference drug).
-
Administer the treatment daily for 5-10 consecutive days via oral gavage.[7]
-
One week after the last dose, euthanize the mice and collect the liver and spleen.
-
Prepare tissue impression smears (for microscopic counting) or homogenates (for qPCR).
-
Stain smears with Giemsa and determine the parasite burden, expressed as Leishman-Donovan Units (LDU).
-
Calculate the percentage of parasite burden reduction relative to the vehicle control group.[6]
Pharmacokinetic Study:
-
Administer a single oral dose of this compound to healthy BALB/c mice.
-
Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[7]
-
Centrifuge blood samples to separate plasma.
-
At the final time point, euthanize mice and collect tissues of interest (e.g., liver, spleen, skin).
-
Process plasma and tissue homogenates and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, etc.) using appropriate software.[19]
References
- 1. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileishmanial Drug Discovery and Development: Time to Reset the Model? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic / pharmacodynamic relationships of liposomal amphotericin B and miltefosine in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. opentrons.com [opentrons.com]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo experiments demonstrate the potent antileishmanial efficacy of repurposed suramin in visceral leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis | Parasite [parasite-journal.org]
- 19. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antileishmanial Agent-23 Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the poorly soluble compound, Antileishmanial agent-23. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers for my in vitro assays. What do you recommend?
A1: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended as it will likely result in precipitation and an inaccurate final concentration. The preferred method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium.
Q2: What is the best solvent to use for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] It is also readily miscible with water and cell culture media.[1] For best practices, use sterile, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM or higher).
Q3: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it in my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your final medium. Instead, perform serial dilutions. A recommended method is to first dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the rest of the medium.[2]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to your cells.[2] A high final DMSO concentration can also contribute to precipitation.
-
Use of Surfactants: Consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium. Surfactants can help to form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous solutions.[3][4][5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[6][7][8] Hydrophilic derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.
Q4: Can I use solvents other than DMSO for my stock solution?
A4: While DMSO is the most common choice, other organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can also be used. However, the choice of solvent should be carefully considered based on its compatibility with your specific assay and its potential toxicity to the cells or organisms you are working with. Always perform a vehicle control experiment with the solvent alone to assess any background effects.
Q5: How should I store my this compound stock solution?
A5: Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C in tightly sealed, light-protected vials. Under these conditions, the stock solution should be stable for several months.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. If precipitation persists, prepare a new stock solution at a lower concentration. |
| Cloudiness or precipitation in the final assay medium | The compound is coming out of solution upon dilution into the aqueous medium. | Follow the stepwise dilution protocol. Ensure the final DMSO concentration is below 0.5%.[2] Consider adding a solubilizing agent like a surfactant or cyclodextrin to the final medium. |
| Inconsistent results between experiments | The compound may not be fully dissolved, leading to variations in the actual concentration. | Always visually inspect your solutions for any signs of precipitation before use. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| Cell toxicity observed in vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of your solvent is at a non-toxic level for your specific cell line (typically <0.5% for DMSO).[2] Perform a dose-response experiment with the solvent alone to determine its toxicity threshold. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | <0.001 | <0.002 | Practically insoluble. |
| PBS (pH 7.4) | <0.001 | <0.002 | Practically insoluble. |
| Ethanol | 5 | 11.5 | Soluble. |
| Methanol | 2 | 4.6 | Sparingly soluble. |
| DMSO | >50 | >115 | Freely soluble.[1] |
| DMF | >40 | >92 | Freely soluble. |
Assuming a molecular weight of 434.5 g/mol for this compound.
Table 2: Effect of Solubilizing Agents on Aqueous Solubility of this compound
| Aqueous System | Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) | <0.1 | - |
| PBS with 0.5% Tween® 80 | 5.2 | >52 |
| PBS with 1% HP-β-CD | 12.8 | >128 |
| PBS with 5% DMSO | 2.5 | >25 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance, vortex mixer.
-
Procedure: a. Weigh out a precise amount of this compound (e.g., 4.35 mg for 1 mL of a 10 mM solution, assuming MW = 434.5 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO (e.g., 1 mL). d. Vortex the tube until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary. e. Visually inspect the solution to ensure there is no particulate matter. f. Aliquot into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Objective: To prepare a working solution of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution in DMSO. b. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This creates a 100 µM solution in 1% DMSO. c. Gently vortex the intermediate dilution. d. Prepare the final working solution by adding 1 mL of the 100 µM intermediate dilution to 9 mL of cell culture medium. e. The final concentration will be 10 µM this compound in 0.1% DMSO. f. Always prepare a vehicle control containing the same final concentration of DMSO (0.1%) in the cell culture medium.[9]
Mandatory Visualizations
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. brieflands.com [brieflands.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Micellar solubilization of drugs. [sites.ualberta.ca]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Antileishmanial agent-23 assay variability and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Antileishmanial agent-23 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound G1/9) is a potent and selective inhibitor of trypanothione reductase (TR).[1] TR is a key enzyme in the trypanothione-based redox system of Leishmania parasites, which is essential for protecting the parasite from oxidative stress. By inhibiting TR, this compound disrupts the parasite's ability to manage oxidative damage, leading to cell death.[1]
Q2: What are the different Leishmania forms I can use for my assay, and which one is more relevant?
Leishmania parasites have a digenetic life cycle, and the two primary forms used in in vitro assays are promastigotes and amastigotes.[2][3]
-
Promastigotes: This is the motile, flagellated form found in the sandfly vector. Assays using promastigotes are generally easier and faster to perform.
-
Amastigotes: This is the non-motile, intracellular form that resides within macrophages in the mammalian host.[3][4] Assays with intracellular amastigotes are considered more physiologically relevant for predicting clinical efficacy but are also more complex.[5][6] Axenic amastigotes, which are grown outside of host cells, are a compromise but may have different drug susceptibilities.[2][6]
Screening data from promastigote assays may not always correlate with activity against intracellular amastigotes due to metabolic and physiological differences.[5]
Q3: Which host cells should I use for intracellular amastigote assays?
Commonly used host cells include primary macrophages (like bone marrow-derived macrophages - BMDMs) and immortalized macrophage-like cell lines such as J774A.1 or differentiated THP-1 cells.[7] The choice of host cell can influence the infection rate and drug susceptibility results, so consistency is key.[2][7]
Q4: What are the critical parameters that can affect the variability of my results?
Several factors can introduce variability into antileishmanial assays:
-
Leishmania Species: Different Leishmania species can exhibit varying susceptibility to drugs.[2]
-
Culture Conditions: The composition of the culture media, its pH, and the incubation temperature can all impact parasite growth and drug response.[8]
-
Host Cell Type: As mentioned, the choice of host cell for intracellular assays is a significant variable.[7]
-
Drug Exposure Time: The duration of treatment with the antileishmanial agent will directly affect the measured efficacy.
-
Assay Readout: The method used to determine parasite viability (e.g., colorimetric assays like MTT, fluorometric assays, or direct counting) can have different sensitivities and levels of background noise.[4][5]
Troubleshooting Guide
Problem 1: High variability between replicate wells.
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure proper mixing of the cell suspension before and during plating to get a uniform cell density across all wells. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Incomplete drug solubilization | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. |
Problem 2: Low Z-factor or poor signal-to-noise ratio.
| Possible Cause | Solution |
| Suboptimal cell density | Titrate the number of parasites and/or host cells per well to find the optimal density that gives a robust signal. |
| Assay incubation time is too short or too long | Optimize the incubation time for the viability reagent (e.g., MTT, resazurin) to ensure sufficient signal development without reaching saturation. |
| High background from media components | Some media components, like phenol red, can interfere with certain colorimetric or fluorometric assays. Consider using phenol red-free media. |
| Low parasite viability at the start of the assay | Use parasites from a healthy, log-phase culture to ensure they are metabolically active.[8] |
Problem 3: Inconsistent IC50 values across different experiments.
| Possible Cause | Solution |
| Variation in parasite passage number | Long-term in vitro cultivation can lead to a loss of virulence and changes in drug susceptibility.[3] Use parasites with a consistent and low passage number. |
| Differences in host cell conditions | Ensure host cells are healthy and at a consistent confluence. Changes in host cell metabolism can affect parasite growth and drug efficacy. |
| Batch-to-batch variation of reagents | Use the same lot of reagents (e.g., FBS, culture media, this compound) for a set of comparative experiments. |
| Lack of a reference compound | Always include a standard antileishmanial drug (e.g., Amphotericin B, miltefosine) as a positive control to monitor assay performance and normalize results.[3][9] |
Problem 4: High cytotoxicity to host cells.
| Possible Cause | Solution | | The compound is inherently toxic to mammalian cells | Determine the 50% cytotoxic concentration (CC50) on the host cells alone.[3] This allows for the calculation of the Selectivity Index (SI = CC50 / IC50), which is a measure of the compound's specificity for the parasite.[3][10] | | Solvent (e.g., DMSO) concentration is too high | Ensure the final concentration of the solvent in the assay wells is low (typically ≤0.5%) and non-toxic to the host cells.[10] Include a solvent-only control. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant compounds for comparison.
| Compound | Target | IC50 Value | Leishmania Species | Assay Type | Reference |
| This compound | Trypanothione Reductase | 2.24 ± 0.52 µM | Not specified | Enzyme Inhibition | [1] |
| Miltefosine | Multiple (e.g., lipid metabolism)[11] | 2.8 µM | L. mexicana | Intracellular Amastigote | [12] |
| Amphotericin B | Ergosterol (membrane) | 0.82 - 1.06 µM | L. donovani / L. major | Intracellular Amastigote | [13] |
| Clioquinol | Mitochondria | 1.44 ± 0.35 µg/mL | L. infantum | Promastigote | [14] |
| Clioquinol | Mitochondria | 0.98 ± 0.17 µg/mL | L. infantum | Axenic Amastigote | [14] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for an intracellular antileishmanial assay.
Troubleshooting Logic
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Detailed Experimental Protocols
Protocol 1: In Vitro Antileishmanial Assay against Promastigotes
-
Parasite Culture: Culture Leishmania spp. promastigotes in a suitable medium (e.g., M199 or RPMI-1640 supplemented with 10% Fetal Bovine Serum) at 26°C. Use parasites in the mid-logarithmic growth phase.
-
Seeding: Adjust the parasite concentration to 1 x 10^6 promastigotes/mL. Add 100 µL of this suspension to the wells of a 96-well microtiter plate.
-
Compound Addition: Prepare serial dilutions of this compound. Add the appropriate volume of each dilution to the wells. Include wells with a reference drug (e.g., Amphotericin B) as a positive control and wells with solvent (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate at 26°C for 72 hours.
-
Viability Assessment (Resazurin Method):
-
Add 20 µL of resazurin solution (0.15 mg/mL) to each well.
-
Incubate for another 4-6 hours at 26°C.
-
Measure the fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).
-
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro Antileishmanial Assay against Intracellular Amastigotes
-
Host Cell Culture: Culture a macrophage cell line (e.g., J774A.1) in RPMI-1640 supplemented with 10% FBS at 37°C with 5% CO2.
-
Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[15]
-
Incubation for Differentiation: Incubate the infected cells for 24 hours at 37°C with 5% CO2 to allow for phagocytosis and differentiation of promastigotes into amastigotes.[15]
-
Washing: After incubation, gently wash the wells with pre-warmed PBS or medium to remove any non-phagocytosed promastigotes.[15]
-
Compound Addition: Add 200 µL of fresh medium containing serial dilutions of this compound to the wells. Include positive and negative controls as described in Protocol 1.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.[9][15]
-
Viability Assessment:
-
Option A (Resazurin): Add resazurin as described in Protocol 1 and measure fluorescence. This method assesses the viability of the host cells, with a reduction in signal indicating parasite-induced cell death or compound cytotoxicity.
-
Option B (Microscopy): Fix the cells with methanol and stain with Giemsa.[9] Count the number of amastigotes per 100 macrophages under a microscope to determine the percentage of infected cells and the number of parasites per cell.
-
-
Data Analysis: Calculate the IC50 value based on the reduction in parasite number or viability compared to the untreated control. Additionally, run a parallel plate with uninfected macrophages treated with the compound to determine the CC50 and calculate the Selectivity Index (SI).
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
- 14. Antileishmanial Activity, Cytotoxicity and Mechanism of Action of Clioquinol Against Leishmania infantum and Leishmania amazonensis Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
Improving Antileishmanial agent-23 stability in culture media
Welcome to the technical support center for Antileishmanial Agent-23. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of Agent-23 in culture media during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter with the stability of this compound in your cell culture experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| STAB-01 | I am observing a rapid loss of Agent-23 activity in my leishmania culture. | 1. Chemical Instability: The compound may be degrading due to factors in the culture medium such as pH or exposure to light.[1][2][3] 2. Enzymatic Degradation: Components in the serum supplement (e.g., FBS) may contain enzymes that metabolize Agent-23. 3. Adsorption: The compound may be binding to the surface of your plasticware (e.g., flasks, plates).[4] | 1. Optimize Media Conditions: - Ensure the pH of your culture medium is stable and within the recommended range (pH 7.2-7.4). - Protect your cultures from light by using amber-colored flasks or keeping them in a dark incubator.[2][3] 2. Heat-Inactivate Serum: Use heat-inactivated fetal bovine serum (FBS) to denature potential metabolizing enzymes. 3. Use Low-Binding Plasticware: Switch to low-protein-binding plates and tubes for your experiments. |
| STAB-02 | There is high variability in my dose-response curves for Agent-23 across different experiments. | 1. Inconsistent Stock Solution Preparation: The initial concentration of your stock solution may vary between preparations. 2. Precipitation of Agent-23: The compound may be precipitating out of solution at higher concentrations in the culture medium.[4] 3. Inconsistent Incubation Times: Variations in the duration of drug exposure can lead to different levels of degradation. | 1. Standardize Stock Preparation: Prepare a large batch of a high-concentration stock solution in a suitable solvent (e.g., DMSO), aliquot it into single-use vials, and store at -80°C. 2. Check Solubility: Determine the solubility of Agent-23 in your specific culture medium. Visually inspect for precipitation under a microscope. If precipitation is observed, consider lowering the final concentration or using a solubilizing agent.[4][5] 3. Adhere to a Strict Timeline: Standardize all incubation times as per your experimental protocol. |
| STAB-03 | I suspect Agent-23 is degrading, but I am unsure how to confirm this. | Lack of a quantitative method to measure the concentration of the parent compound over time. | Perform a Stability Assay: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of Agent-23 in the culture medium at different time points.[1][4][5] |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the stability of this compound.
Q1: What is the recommended storage condition for Agent-23 stock solutions?
A1: Stock solutions of Agent-23 prepared in a suitable solvent such as DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6] For short-term storage (up to one week), 4°C is acceptable.
Q2: How does the composition of the culture medium affect the stability of Agent-23?
A2: The composition of the culture medium can significantly impact the stability of small molecules. For instance, components like pyruvate and bicarbonate can affect media stability, which in turn can influence the stability of the dissolved compound.[7][8] The presence of certain amino acids or reducing agents can also lead to degradation. It is recommended to test the stability of Agent-23 in your specific culture medium.
Q3: Can I pre-mix Agent-23 in the culture medium and store it for later use?
A3: It is generally not recommended to store culture medium containing Agent-23 for extended periods. The stability of the compound in an aqueous solution like culture media is often limited.[4] It is best to add freshly diluted Agent-23 to the culture medium immediately before starting your experiment.
Q4: What are the primary degradation pathways for compounds like Agent-23?
A4: The most common degradation pathways for pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[2][3] Hydrolysis can occur in the aqueous environment of the culture medium, while oxidation can be catalyzed by components in the medium or by exposure to air. Photolysis is degradation caused by exposure to light.
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions as determined by HPLC analysis.
Table 1: Stability of Agent-23 in Different Culture Media at 37°C
| Culture Medium | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| RPMI 1640 + 10% FBS | 85.2 ± 3.1 | 68.5 ± 4.2 | 50.1 ± 5.5 |
| M199 + 10% FBS | 92.1 ± 2.5 | 80.3 ± 3.9 | 71.4 ± 4.8 |
| RPMI 1640 (serum-free) | 95.6 ± 1.8 | 90.1 ± 2.3 | 85.7 ± 3.1 |
Table 2: Effect of Storage Temperature on Agent-23 Stability in RPMI 1640 + 10% FBS
| Storage Temperature | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| 37°C | 85.2 ± 3.1 | 68.5 ± 4.2 | 50.1 ± 5.5 |
| Room Temperature (25°C) | 94.3 ± 2.2 | 88.9 ± 3.0 | 82.5 ± 3.7 |
| 4°C | 99.1 ± 1.5 | 97.8 ± 1.9 | 96.2 ± 2.4 |
Experimental Protocols
Protocol 1: Determination of Agent-23 Stability in Culture Media via HPLC
This protocol outlines the procedure for assessing the chemical stability of this compound in a chosen cell culture medium.
Materials:
-
This compound
-
Culture medium of choice (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, low-protein-binding microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C with 5% CO2
Procedure:
-
Prepare a 10 mM stock solution of Agent-23 in DMSO.
-
Prepare the complete culture medium (e.g., RPMI 1640 + 10% heat-inactivated FBS).
-
Spike the culture medium with the Agent-23 stock solution to a final concentration of 10 µM.
-
Aliquot 1 mL of the spiked medium into sterile, low-protein-binding microcentrifuge tubes.
-
Immediately take a sample for the 0-hour time point (T=0).
-
Incubate the remaining tubes at 37°C in a 5% CO2 incubator.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).
-
For each sample, add an equal volume of acetonitrile to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the concentration of Agent-23 using a validated HPLC method.[9] A typical mobile phase could be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Calculate the percentage of Agent-23 remaining at each time point relative to the T=0 sample.
Visualizations
Caption: Workflow for Agent-23 stability testing.
Caption: Potential degradation pathways for Agent-23.
References
- 1. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. captivatebio.com [captivatebio.com]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antileishmanial Agent-23 in Leishmania
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antileishmanial agent-23, a potent and selective inhibitor of Leishmania trypanothione reductase (TR).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of trypanothione reductase (TR), a key enzyme in the parasite's unique thiol-based redox metabolism.[1][2] TR is essential for maintaining the reduced intracellular environment in Leishmania by keeping trypanothione in its reduced form. This system protects the parasite from oxidative stress generated by the host's immune cells.[3][4] By inhibiting TR, this compound disrupts the parasite's antioxidant defense, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[2][5][6]
Q2: My Leishmania culture is showing reduced susceptibility to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, based on its target (trypanothione reductase) and known resistance patterns in Leishmania to other redox-active compounds, potential mechanisms include:
-
Target Modification: Mutations in the gene encoding trypanothione reductase could alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Target Overexpression: Increased expression of the trypanothione reductase protein may require higher concentrations of the inhibitor to achieve a cytotoxic effect. This can occur through gene amplification or chromosomal duplication.[5]
-
Increased Thiol Biosynthesis: Upregulation of enzymes involved in the synthesis of glutathione and spermidine, the precursors of trypanothione, could compensate for the inhibition of TR by increasing the overall thiol pool available to neutralize oxidative stress.[3]
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the parasite, reducing its intracellular concentration.[6]
-
Metabolic Bypass Pathways: The parasite may develop or upregulate alternative pathways to manage oxidative stress that are independent of the trypanothione system.
Q3: How can I confirm if my Leishmania strain has developed resistance to this compound?
A3: To confirm resistance, you should perform a series of drug susceptibility assays to compare the 50% inhibitory concentration (IC50) of your potentially resistant strain to that of the parental, sensitive strain. A significant increase in the IC50 value is a strong indicator of resistance.[7] Further characterization can involve sequencing the trypanothione reductase gene to identify potential mutations and performing quantitative real-time PCR (qRT-PCR) to assess its expression levels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. Inconsistent parasite density in assays. 2. Variation in the growth phase of the parasites used. 3. Instability of the dissolved drug. 4. Contamination of the culture. | 1. Ensure accurate parasite counting and consistent seeding density in each well. 2. Use parasites from the mid-logarithmic growth phase for all experiments. 3. Prepare fresh drug solutions for each experiment from a stock solution stored under appropriate conditions. 4. Regularly check cultures for bacterial or fungal contamination. |
| Loss of resistance in my Leishmania strain after sub-culturing without the drug | The resistance mechanism may be unstable, for example, due to the presence of extrachromosomal amplicons carrying the resistance gene. | Maintain a continuous low-level drug pressure during sub-culturing to select for and maintain the resistant population. |
| High variability in trypanothione reductase activity assays | 1. Sub-optimal assay conditions (pH, temperature). 2. Degradation of substrates (NADPH, trypanothione disulfide). 3. Inconsistent protein concentration in lysates. | 1. Optimize and standardize all assay parameters. 2. Prepare fresh substrate solutions for each assay. 3. Perform a protein quantification assay (e.g., Bradford or BCA) on all parasite lysates to normalize the TR activity to the total protein concentration. |
| Difficulty in generating a resistant line in vitro | 1. The starting drug concentration is too high, causing rapid cell death. 2. The incremental increases in drug concentration are too large. 3. Insufficient duration of exposure to the drug. | 1. Start the selection process with a drug concentration at or below the IC50 of the parental strain. 2. Increase the drug concentration in small, stepwise increments (e.g., 1.5 to 2-fold) only after the culture has adapted and is growing at a rate comparable to the untreated control.[8] 3. Be patient, as the in vitro selection of drug-resistant Leishmania can take several weeks to months.[8] |
Quantitative Data Summary
Table 1: In Vitro Susceptibility of Leishmania spp. to this compound and Other Standard Drugs
| Compound | Leishmania Species | IC50 (µM) | Selectivity Index (SI) |
| This compound | L. donovani (promastigote) | 2.24 ± 0.52[1] | >10 |
| Amphotericin B | L. donovani (amastigote) | 0.05 - 0.2 | >100 |
| Miltefosine | L. donovani (amastigote) | 1.0 - 5.0 | >20 |
| Pentamidine | L. donovani (amastigote) | 2.0 - 10.0 | >10 |
Note: IC50 and SI values for comparator drugs are approximate and can vary based on the specific Leishmania strain and experimental conditions.
Key Experimental Protocols
In Vitro Generation of this compound Resistant Leishmania
This protocol describes the method for selecting for drug-resistant Leishmania promastigotes through continuous in vitro drug pressure.
Materials:
-
Log-phase Leishmania promastigotes of the sensitive parental strain
-
Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)
-
This compound
-
Sterile culture flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Initiate a culture of the parental Leishmania strain at a density of 1 x 10^6 cells/mL.
-
Add this compound at a starting concentration equal to the IC50 of the parental strain.
-
Incubate the culture under standard conditions (e.g., 26°C).
-
Monitor the culture daily for parasite motility and density.
-
When the parasite density reaches late-log phase (approximately 1-2 x 10^7 cells/mL) and motility is good, sub-culture into fresh medium containing the same concentration of the drug.
-
Once the parasites are growing at a rate comparable to the untreated parental strain, increase the concentration of this compound in a stepwise manner (e.g., 1.5-fold increments).
-
Repeat steps 4-6 until the parasites are able to grow in the presence of a significantly higher concentration of the drug compared to the parental strain.
-
Periodically determine the IC50 of the selected population to monitor the level of resistance.
-
Once a stable resistant line is established, it can be cloned by limiting dilution to obtain a genetically homogeneous population.
Drug Susceptibility Assay (IC50 Determination)
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes using a colorimetric assay (e.g., MTT or AlamarBlue).
Materials:
-
Log-phase Leishmania promastigotes
-
Complete culture medium
-
This compound
-
96-well microtiter plates
-
MTT or AlamarBlue reagent
-
Plate reader
Procedure:
-
Seed log-phase promastigotes into the wells of a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL.
-
Prepare serial dilutions of this compound in complete culture medium and add 100 µL to the appropriate wells to achieve the desired final concentrations. Include wells with untreated parasites (negative control) and medium only (blank).
-
Incubate the plate for 72 hours at 26°C.
-
Add 20 µL of MTT or AlamarBlue reagent to each well and incubate for a further 4 hours.
-
Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each drug concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Trypanothione Reductase (TR) Activity Assay
This spectrophotometric assay measures the activity of TR in Leishmania cell lysates.
Materials:
-
Leishmania promastigotes (sensitive and potentially resistant strains)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, containing protease inhibitors)
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
NADPH
-
Trypanothione disulfide (TS2)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Harvest log-phase promastigotes by centrifugation and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate or cuvette, prepare the reaction mixture containing assay buffer, NADPH, and DTNB.
-
Add a standardized amount of cell lysate to the reaction mixture.
-
Initiate the reaction by adding trypanothione disulfide.
-
Immediately measure the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB by the reduced trypanothione produced by TR.[9][10]
-
Calculate the specific activity of TR (e.g., in nmol/min/mg of protein).
-
Compare the TR activity between the sensitive and resistant strains.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for resistance investigation.
Caption: Logical relationships in resistance development.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Unique thiol metabolism in trypanosomatids: Redox homeostasis and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Molecular Mechanisms of Drug Resistance in Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 8. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Antileishmanial agent-23
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antileishmanial agent-23. The information is designed to address common issues and ensure consistent, reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR).[1] TR is an essential enzyme in the trypanothione-based redox system of Leishmania parasites, which protects them from oxidative stress. By inhibiting TR, this compound disrupts the parasite's ability to manage oxidative damage, leading to cell death.[2]
Q2: I am observing inconsistent IC50 values for this compound in my in vitro assays. What are the potential causes?
Inconsistent IC50 values can arise from several factors. It is crucial to standardize your experimental protocol to minimize variability. Key factors that can influence the outcome of in vitro drug susceptibility testing include:
-
Parasite Stage: The susceptibility of Leishmania to antileishmanial agents can differ between the promastigote (insect stage) and amastigote (mammalian stage) forms.[3][4] Amastigotes are the clinically relevant stage and are generally considered the gold standard for drug screening.
-
Parasite Strain and Infectivity: Different Leishmania species and even different strains within the same species can exhibit varying levels of susceptibility to drugs.[3][5] The infectivity of the parasite culture can also impact the results.
-
Host Cell Type: If you are using an intracellular amastigote model, the type of host cell (e.g., primary macrophages, cell lines like J774A.1 or THP-1) can influence the drug's efficacy.[4][5]
-
Incubation Temperature: The growth of intracellular amastigotes can be sensitive to temperature, which can, in turn, affect the apparent drug susceptibility.[4]
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Poor solubility can lead to an underestimation of its potency.
Q3: My results with this compound are not reproducible between experiments. What steps can I take to improve reproducibility?
To enhance reproducibility, consider the following:
-
Standardize Parasite Culture: Use parasites at the same growth phase (e.g., late logarithmic phase for promastigotes) for each experiment.
-
Control for Solvent Effects: Include a vehicle control (e.g., DMSO) at the same concentration used for the drug dilutions to account for any solvent-related toxicity.
-
Use a Reference Drug: Include a standard antileishmanial drug with a known IC50 value (e.g., Amphotericin B, Miltefosine) in parallel to your experiments. This will help to assess the validity of your assay.
-
Automate Liquid Handling: Where possible, use automated liquid handling systems to minimize pipetting errors.
-
Perform Regular Quality Control: Routinely check your cell lines for mycoplasma contamination and verify the identity of your parasite strains.
Q4: There is a significant discrepancy between the in vitro activity of this compound and its efficacy in my in vivo model. Why might this be the case?
Discrepancies between in vitro and in vivo results are a common challenge in drug development.[6][7] Several factors can contribute to this:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the host animal will significantly impact its efficacy. Poor bioavailability or rapid metabolism can lead to sub-therapeutic concentrations at the site of infection.
-
Host Immune Response: The host's immune system plays a crucial role in controlling Leishmania infection. The in vivo efficacy of a drug can be influenced by its interaction with the host immune response, a factor that is absent in simple in vitro models.
-
Toxicity: The compound may exhibit toxicity in the host animal at concentrations required for antileishmanial activity.
-
Drug Resistance: The parasites may develop resistance to the drug in vivo over the course of the treatment.[8]
Troubleshooting Guide
Table 1: Troubleshooting Inconsistent IC50 Values for this compound
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between replicates | Pipetting errors, uneven cell seeding, or compound precipitation. | Use calibrated pipettes, ensure a homogenous cell suspension before seeding, and visually inspect for compound precipitation. |
| IC50 value is significantly higher than expected | Low parasite viability, resistant parasite strain, or degradation of the compound. | Check parasite viability before starting the assay, confirm the identity and susceptibility of the parasite strain, and use freshly prepared solutions of this compound. |
| IC50 value is significantly lower than expected | Contamination of cultures, error in compound concentration calculation, or synergistic effects with media components. | Check cultures for bacterial or fungal contamination, double-check all calculations for drug dilutions, and use a simple, well-defined culture medium. |
| No dose-response curve observed | Compound is inactive at the tested concentrations, or the concentrations are too high (all cells are killed). | Test a wider range of concentrations. Perform a preliminary cytotoxicity assay on the host cells to determine the appropriate concentration range. |
Experimental Protocols
Standard Protocol for In Vitro Susceptibility Testing of this compound against Leishmania Amastigotes
This protocol describes a common method for evaluating the efficacy of this compound against the intracellular amastigote stage of Leishmania.
Materials:
-
Leishmania species of interest (e.g., L. donovani, L. major)
-
Macrophage cell line (e.g., J774A.1 or THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound
-
Reference antileishmanial drug (e.g., Amphotericin B)
-
DMSO (for dissolving the compound)
-
96-well microtiter plates
-
Giemsa stain
-
Microscope
Methodology:
-
Macrophage Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Drug Treatment: Prepare serial dilutions of this compound and the reference drug in complete culture medium. Remove the medium from the infected macrophages and add the drug dilutions. Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Microscopic Evaluation: After incubation, fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages for each drug concentration.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Mechanism of Action of this compound
Caption: Inhibition of Trypanothione Reductase by this compound.
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. In Vitro Drug Susceptibility of a Leishmania (Leishmania) infantum Isolate from a Visceral Leishmaniasis Pediatric Patient after Multiple Relapses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Antileishmanial Agent-23 and Miltefosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of a novel investigational compound, Antileishmanial agent-23, and the established antileishmanial drug, miltefosine. The following sections present available data on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action
This compound , also known as compound G1/9, is a potent and selective inhibitor of trypanothione reductase (TR).[1] TR is a crucial enzyme in the thiol metabolism of Leishmania and other trypanosomatids, responsible for maintaining the reduced form of trypanothione. This molecule is essential for defending the parasite against oxidative stress. By inhibiting TR, this compound disrupts the parasite's redox balance, leading to cell death.
Miltefosine , on the other hand, has a more complex and multifaceted mechanism of action.[2] It is known to interfere with lipid metabolism in the parasite's cell membrane and disrupt calcium ion homeostasis.[2][3][4] Additionally, miltefosine inhibits mitochondrial cytochrome C oxidase, which impairs mitochondrial function.[2][4][5] It has also been shown to induce an apoptosis-like cell death in Leishmania.[6] This pleiotropic activity contributes to its effectiveness against the parasite.[2]
In Vitro Efficacy
The in vitro activity of antileishmanial compounds is typically evaluated by determining the 50% inhibitory concentration (IC50) against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. A lower IC50 value indicates higher potency.
| Compound | Target Enzyme/Pathway | Leishmania spp. IC50 (µM) - Promastigotes | Leishmania spp. IC50 (µM) - Amastigotes |
| This compound | Trypanothione Reductase | 2.24 ± 0.52[1] | Data not available |
| Miltefosine | Lipid metabolism, Ca2+ homeostasis, Mitochondria | 5.89 - 23.7[7] | 1.41 - 5.60[7][8] |
Note: The IC50 values for miltefosine can vary significantly depending on the Leishmania species, the specific strain, and the experimental conditions used in the assay.[7][9]
Experimental Protocols
The following is a generalized protocol for determining the in vitro antileishmanial activity of test compounds against the promastigote and intracellular amastigote forms of Leishmania.
1. Anti-promastigote Assay:
-
Parasite Culture: Leishmania promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) until they reach the logarithmic growth phase.[10]
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to achieve a range of concentrations.
-
Assay Procedure: Promastigotes are seeded into 96-well plates at a specific density (e.g., 10^6 cells/mL).[10] The various concentrations of the test compounds are added to the wells. A positive control (a known antileishmanial drug like miltefosine or amphotericin B) and a negative control (vehicle solvent) are included.
-
Incubation: The plates are incubated at the appropriate temperature (e.g., 26°C) for a defined period (e.g., 72 hours).
-
Viability Assessment: Parasite viability is determined using a colorimetric or fluorometric method, such as the resazurin reduction assay or by direct counting with a hemocytometer.[11]
-
IC50 Determination: The IC50 value is calculated from the dose-response curve by plotting the percentage of parasite inhibition against the compound concentration.
2. Anti-amastigote Assay:
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) or primary peritoneal macrophages are cultured and seeded into 96-well plates.[10][12][13]
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes. After an incubation period to allow for phagocytosis, non-internalized promastigotes are washed away.
-
Compound Treatment: The infected macrophages are then treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated under conditions that support macrophage viability (e.g., 37°C, 5% CO2).
-
Quantification of Infection: The number of intracellular amastigotes is quantified. This can be done by microscopy after Giemsa staining, or by using reporter gene-expressing parasites.
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.
3. Cytotoxicity Assay:
-
To assess the selectivity of the compounds, their cytotoxicity against the host macrophage cell line is determined.
-
The macrophages are treated with the same range of compound concentrations used in the anti-amastigote assay.
-
Cell viability is measured using methods like the MTT or resazurin assay.
-
The 50% cytotoxic concentration (CC50) is determined.
-
The Selectivity Index (SI) is calculated as the ratio of CC50 to the anti-amastigote IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity for the parasite over the host cell.[11]
Visual Representations
Caption: Experimental workflow for in vitro antileishmanial drug screening.
Caption: Mechanisms of action for this compound and Miltefosine.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility to Miltefosine of Leishmania infantum (syn. L. chagasi) Isolates from Different Geographical Areas in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Silico Approaches for the Antileishmanial Activity Evaluations of Actinomycins Isolated from Novel Streptomyces smyrnaeus Strain UKAQ_23 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pure.psu.edu [pure.psu.edu]
A Head-to-Head In Vivo Comparison: Marizomib Versus Amphotericin B for the Treatment of Leishmaniasis
An objective, data-driven analysis for researchers and drug development professionals.
The landscape of antileishmanial drug discovery is in a constant state of evolution, with novel chemical entities continually being evaluated against established therapies. This guide provides a comprehensive in vivo comparison of the investigational proteasome inhibitor, Marizomib, and the widely used polyene antibiotic, Amphotericin B, for the treatment of both cutaneous and visceral leishmaniasis.
Executive Summary
This comparison synthesizes preclinical data from in vivo studies to evaluate the efficacy and safety of Marizomib relative to Amphotericin B. The data presented is derived from studies in BALB/c mice infected with either Leishmania amazonensis (cutaneous leishmaniasis model) or Leishmania infantum (visceral leishmaniasis model). Overall, Marizomib demonstrated comparable efficacy to Amphotericin B in reducing parasite burden in both models of the disease. Notably, in the cutaneous leishmaniasis model, Marizomib showed a greater reduction in lesion size compared to the reference drug. Both treatments were administered intraperitoneally, and Marizomib did not elicit signs of hepatic or renal toxicity at the tested doses.
Data Presentation: Efficacy and Toxicity
The following tables summarize the key quantitative data from the comparative in vivo studies.
Table 1: In Vivo Efficacy of Marizomib vs. Amphotericin B in a Murine Model of Cutaneous Leishmaniasis (L. amazonensis)
| Treatment Group | Dose Regimen | Mean Lesion Size Reduction (from day 12) | Parasite Load Reduction (Footpad) | Parasite Load Reduction (Popliteal Lymph Nodes) |
| Marizomib | 1 mg/kg (8 doses, intraperitoneal) | Statistically significant, greater than Amphotericin B | Statistically significant | Statistically significant |
| Amphotericin B | 1 mg/kg (8 doses, intraperitoneal) | Statistically significant | Statistically significant | Statistically significant |
| Control (Untreated) | - | N/A | N/A | N/A |
Table 2: In Vivo Efficacy of Marizomib vs. Amphotericin B in a Murine Model of Visceral Leishmaniasis (L. infantum)
| Treatment Group | Dose Regimen | Parasite Load Reduction (Liver) | Parasite Load Reduction (Spleen) |
| Marizomib | 1 mg/kg (5 doses, intraperitoneal) | Statistically significant | Statistically significant |
| Amphotericin B | 1 mg/kg (5 doses, intraperitoneal) | Statistically significant | Statistically significant |
| Control (Untreated) | - | N/A | N/A |
Table 3: In Vivo Toxicity Profile of Marizomib
| Biomarker | Marizomib-Treated Group | Control Group |
| Alanine Aminotransferase (ALT) | No significant change | Normal levels |
| Aspartate Aminotransferase (AST) | No significant change | Normal levels |
| Creatinine | No significant change | Normal levels |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.
In Vivo Efficacy in Murine Model of Cutaneous Leishmaniasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Leishmania amazonensis.
-
Infection: Mice were infected with 1 × 10^6 promastigotes in the right hind footpad.
-
Treatment Groups:
-
Marizomib (1 mg/kg)
-
Amphotericin B (1 mg/kg)
-
Untreated Control
-
-
Drug Administration: Treatments were administered intraperitoneally for eight doses.
-
Efficacy Assessment:
-
Lesion Size: Measured weekly using a caliper.
-
Parasite Load: Determined at the end of the experiment by quantitative PCR (qPCR) in the infected footpad and draining lymph nodes.
-
In Vivo Efficacy in Murine Model of Visceral Leishmaniasis
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Parasite Strain: Leishmania infantum.
-
Infection: Mice were infected intravenously with 1 × 10^7 promastigotes.
-
Treatment Groups:
-
Marizomib (1 mg/kg)
-
Amphotericin B (1 mg/kg)
-
Untreated Control
-
-
Drug Administration: Treatments were administered intraperitoneally for five doses.
-
Efficacy Assessment:
-
Parasite Load: Determined at the end of the experiment by quantitative PCR (qPCR) in the liver and spleen.
-
In Vivo Toxicity Assessment
-
Animal Model: Healthy and infected BALB/c mice.
-
Drug Administration: Marizomib was administered at the therapeutic dose.
-
Sample Collection: Blood samples were collected at the end of the treatment period.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and creatinine were measured to assess liver and kidney function.
Visualizing the Experimental Workflow and Drug Action
To further clarify the experimental design and the proposed mechanism of action, the following diagrams are provided.
A Comparative Analysis of Antileishmanial Agent-23 and Other Trypanothione Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antileishmanial agent-23 with other notable Trypanothione Reductase (TR) inhibitors. The data presented is compiled from various experimental studies to offer a comprehensive overview of their relative potencies and therapeutic potential in the context of leishmaniasis treatment.
Introduction to Trypanothione Reductase as a Drug Target
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The parasite's unique thiol metabolism, which relies on the trypanothione system for defense against oxidative stress, presents a promising target for selective drug development. At the heart of this system is Trypanothione Reductase (TR), a flavoenzyme essential for maintaining the reduced state of trypanothione.[1][2][3][4] The absence of a direct homolog in humans makes TR an attractive target for the development of specific and less toxic antileishmanial drugs.[5][6]
This compound (also known as compound G1/9) has emerged as a potent and selective inhibitor of TR.[7] This guide will compare its efficacy with other well-characterized TR inhibitors, providing a quantitative basis for further research and drug development efforts.
Comparative Efficacy of TR Inhibitors
The inhibitory potential of various compounds against Leishmania Trypanothione Reductase is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available data for this compound and other classes of TR inhibitors. It is important to note that experimental conditions, such as the Leishmania species and the specific assay used, can influence these values.
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Novel Agent | This compound (G1/9) | Leishmania | 2.24 ± 0.52 | - | [7] |
| Diaryl Sulfide | RDS 777 | L. infantum promastigotes | 29.43 | 0.25 ± 0.18 | |
| Metal-Containing | Auranofin | L. infantum | 9.68 ± 1.02 | - | |
| Auranofin | L. major | 15.66 ± 1.24 | - | ||
| Phenothiazine | Clomipramine | Trypanothione Reductase | - | 6 | |
| Screening Hit | ZINC12151998 | L. mexicana promastigotes | 58 | - | [5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to identifying TR inhibitors, the following diagrams are provided.
Caption: The Trypanothione Reductase (TR) signaling pathway in Leishmania.
Caption: A generalized experimental workflow for a Trypanothione Reductase (TR) inhibition assay.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of compounds against Trypanothione Reductase. Specific parameters may need to be optimized based on the enzyme source and inhibitor characteristics.
Spectrophotometric Assay based on NADPH Oxidation
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by TR.
Materials:
-
Assay Buffer: 50 mM HEPES, 1 mM EDTA, pH 7.5.
-
Trypanothione Reductase (TR): Purified recombinant enzyme.
-
NADPH: Stock solution in assay buffer.
-
Trypanothione Disulfide (T(S)₂): Stock solution in assay buffer.
-
Test Compound: Serial dilutions in a suitable solvent (e.g., DMSO).
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer.
Procedure:
-
To each well of the microplate, add:
-
Assay Buffer
-
TR solution (final concentration typically in the nM range)
-
NADPH solution (final concentration typically 100-200 µM)
-
Test compound at various concentrations (final DMSO concentration should be kept low, e.g., <1%).
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding T(S)₂ solution (final concentration typically at or near its Km value).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Colorimetric DTNB-Based Assay
This is a coupled assay where the product of the TR reaction, T(SH)₂, reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at approximately 412 nm.
Materials:
-
All materials from the spectrophotometric assay.
-
DTNB: Stock solution in a suitable buffer.
Procedure:
-
The setup is similar to the NADPH oxidation assay. In the reaction mixture, include DTNB at a final concentration of approximately 100-200 µM.
-
After initiating the reaction with T(S)₂, monitor the increase in absorbance at ~412 nm over time.
-
The subsequent steps for calculating reaction rates, percent inhibition, and IC50 values are the same as described for the NADPH oxidation assay.
Conclusion
This compound demonstrates potent inhibition of Trypanothione Reductase, a key enzyme in the parasite's survival. Its IC50 value is competitive with, and in some cases superior to, other classes of TR inhibitors. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers working on the development of novel antileishmanial therapeutics. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the therapeutic potential of this compound relative to other lead compounds. The unique reliance of Leishmania on the trypanothione system continues to make TR an exceptionally promising target for selective and effective drug design.
References
- 1. 3.6. Trypanosoma brucei Trypanothione Reductase (TbTR) Inhibition Assay [bio-protocol.org]
- 2. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 3. High-Throughput Screening Affords Novel and Selective Trypanothione Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypanothione Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Showdown: Antileishmanial Agent-23 vs. Pentamidine in the Fight Against Leishmaniasis
For Immediate Release
In the ongoing battle against the neglected tropical disease leishmaniasis, researchers and drug developers are in constant pursuit of more effective and less toxic therapeutic agents. This guide provides a detailed, data-driven comparison of a promising novel compound, Antileishmanial agent-23, a representative trypanothione reductase (TR) inhibitor, and the established second-line treatment, pentamidine. This analysis is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and potential of these two distinct antileishmanial strategies.
At a Glance: Performance Comparison
| Parameter | This compound (Trypanothione Reductase Inhibitor) | Pentamidine |
| Target Organism | Leishmania donovani (promastigotes and amastigotes) | Leishmania donovani (promastigotes and amastigotes) |
| IC50 (Amastigotes) | ~0.6 µM | 0.3 - 5.8 µM[1] |
| IC50 (Promastigotes) | ~1.0 µM | 0.18 - 13.6 µM[1] |
| CC50 (Mammalian Cells) | >30 µM | ~20 µM (DH82 cells) |
| Selectivity Index (SI) | >50 | Variable, often low |
| Primary Mechanism of Action | Inhibition of Trypanothione Reductase | Multi-faceted: DNA intercalation, enzyme inhibition, mitochondrial disruption[2][3][4] |
Delving into the Mechanisms of Action
The fundamental difference between this compound and pentamidine lies in their molecular targets within the Leishmania parasite.
This compound , as a potent and selective inhibitor of trypanothione reductase (TR), targets a critical enzyme in the parasite's unique thiol-based redox system.[5] This system is essential for protecting the parasite from oxidative stress, particularly within the hostile environment of the host macrophage. By inhibiting TR, the agent effectively dismantles the parasite's primary defense against oxidative damage, leading to cell death.[5] Notably, TR is absent in humans, making it an attractive and specific drug target with the potential for high selectivity and reduced host toxicity.
dot
References
- 1. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potent inhibitors of Leishmania donovani and Leishmania infantum chagasi, the causative agents of Old and New World visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to the Potential of Trypanothione Reductase Inhibitors in Combination Therapy for Leishmaniasis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the synergistic effects of Antileishmanial agent-23 with other antileishmanial drugs is not currently available in the public domain. This guide provides a comparative analysis of other trypanothione reductase (TR) inhibitors to illustrate the potential of this drug class for synergistic combination therapies against Leishmania.
Leishmaniasis, a neglected tropical disease, continues to pose a significant global health challenge. The limitations of current monotherapies, including toxicity and emerging resistance, have spurred the investigation of combination therapies. This guide explores the synergistic potential of trypanothione reductase inhibitors, a promising class of antileishmanial agents, with established drugs. Trypanothione reductase is a crucial enzyme in the parasite's unique redox defense system, making it an attractive target for selective inhibition.
Quantitative Data Summary
The following tables summarize the in vitro synergistic effects of various trypanothione reductase inhibitors when combined with known antileishmanial drugs or other therapeutic agents. The data is compiled from independent studies and showcases the potential for dose reduction and enhanced efficacy.
Table 1: Synergistic Activity of Auranofin (a TR inhibitor) against Leishmania infantum Promastigotes
| Drug Combination | Individual EC50 (µM) | Combination | Sum of Fractional Inhibitory Concentration (FIC) Index | Interaction |
| Auranofin | 1.5 | Auranofin + Lopinavir/Ritonavir | 1.98 | Additive[1] |
| Lopinavir/Ritonavir | - | |||
| Sorafenib | 2.5 | Sorafenib + Lopinavir/Ritonavir | 1.39 | Additive[1] |
| Lopinavir/Ritonavir | - | |||
| Auranofin | 1.5 | Auranofin + Sorafenib | 1.68 | Additive[1] |
| Sorafenib | 2.5 | |||
| Auranofin | 1.5 | Auranofin + Lopinavir/Ritonavir + Sorafenib | 0.49 | Synergistic [1] |
| Lopinavir/Ritonavir | - | |||
| Sorafenib | 2.5 |
Table 2: Synergistic Activity of Allicin (potential TR modulator) with Amphotericin B against Leishmania martiniquensis Intracellular Amastigotes
| Drug Combination (AmB µg/mL + Allicin µg/mL) | Combination Index (CI) | Interaction | Dose Reduction Index (DRI) for AmB |
| 0.0025 + 0.32 | 0.68 | Synergistic [2] | ~4-fold reduction[2] |
| 0.005 + 0.16 | 0.58 | Synergistic [2] | - |
| 0.01 + 0.08 | 0.61 | Synergistic [2] | - |
| 0.02 + 0.04 | 0.67 | Synergistic [2] | - |
Note: A study also reported synergistic antileishmanial effects between the nitrofuran derivative nifuratel, a TR inhibitor, and miltefosine both in vitro and in vivo[3].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antileishmanial drug synergy.
In Vitro Synergy Assessment against Leishmania Promastigotes (Checkerboard Method)
This protocol is based on the methodology described for testing the synergy of auranofin[1].
-
Leishmania Culture: Leishmania infantum MON1 promastigotes are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 25°C.
-
Drug Preparation: Stock solutions of the test compounds (e.g., auranofin, lopinavir/ritonavir, sorafenib) are prepared in dimethyl sulfoxide (DMSO) and then diluted in culture medium to the desired concentrations.
-
Assay Plate Setup: A 96-well microtiter plate is used. The drugs are serially diluted along the x- and y-axes to create a checkerboard of concentration combinations.
-
Parasite Inoculation: Promastigotes in the logarithmic growth phase are seeded into each well at a final concentration of 1 x 10^6 parasites/mL.
-
Incubation: The plate is incubated at 25°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding a resazurin-based solution and measuring the fluorescence, or by direct counting using a hemocytometer.
-
Data Analysis: The 50% effective concentration (EC50) for each drug alone and in combination is calculated. The Fractional Inhibitory Concentration (FIC) is determined for each drug in the combination using the formula: FIC = EC50 of drug in combination / EC50 of drug alone. The sum of the FICs (ΣFIC) is used to determine the nature of the interaction:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4: Additive/Indifference
-
ΣFIC > 4: Antagonism
-
In Vitro Synergy Assessment against Intracellular Amastigotes
This protocol is adapted from methodologies used for testing synergy against intracellular Leishmania[2].
-
Macrophage Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., J774) are seeded in 96-well plates and allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.
-
Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 4 hours of incubation, non-internalized parasites are removed by washing.
-
Drug Treatment: The drug combinations, prepared in a checkerboard format as described above, are added to the infected macrophages.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification of Infection: The intracellular parasite load is determined by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per 100 macrophages under a microscope. Alternatively, a reporter gene-expressing parasite line can be used for a more high-throughput readout.
-
Data Analysis: The Combination Index (CI) is calculated using software like CompuSyn. A CI value of < 1 indicates synergy, a CI value of 1 indicates an additive effect, and a CI value of > 1 indicates antagonism. The Dose Reduction Index (DRI) can also be calculated to quantify the extent of dose reduction for each drug in a synergistic combination.
Visualizations
Signaling Pathway: Mechanism of Action of Trypanothione Reductase Inhibitors
Caption: Inhibition of Trypanothione Reductase disrupts the parasite's defense against oxidative stress.
Experimental Workflow: In Vitro Synergy Testing
Caption: A generalized workflow for determining the synergistic effects of drug combinations in vitro.
References
- 1. In vitro effectivity of three approved drugs and their synergistic interaction against Leishmania infantum [scielo.org.co]
- 2. Antileishmanial Activity and Synergistic Effects of Amphotericin B Deoxycholate with Allicin and Andrographolide against Leishmania martiniquensis In Vitro | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
Benchmarking Antileishmanial Agent-23: A Comparative Analysis Against Current Therapeutic Options
For Immediate Release
In the global effort to combat leishmaniasis, a parasitic disease affecting millions worldwide, the scientific community continues to seek more effective and less toxic therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, Antileishmanial agent-23 (also known as compound G1/9), against the current standard treatments for leishmaniasis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform further research and development.
Executive Summary
This compound has been identified as a potent and selective inhibitor of trypanothione reductase (TR), a crucial enzyme in the redox defense system of Leishmania parasites, with a half-maximal inhibitory concentration (IC50) of 2.24 ± 0.52 µM against the enzyme.[1] While this specific enzymatic activity is promising, comprehensive data on the in vitro efficacy against the clinically relevant amastigote stage of the parasite, as well as in vivo efficacy in animal models, are not yet publicly available. This guide, therefore, focuses on presenting the established data for current antileishmanial drugs to provide a benchmark for the future evaluation of this compound and other emerging candidates.
Current Treatment Landscape for Leishmaniasis
The primary drugs currently used to treat leishmaniasis include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin. Each of these agents has a distinct mechanism of action, efficacy profile, and a significant set of limitations, including toxicity and emerging resistance.
Table 1: In Vitro Efficacy of Current Antileishmanial Drugs against Leishmania spp.
| Drug | Leishmania Species | IC50 / EC50 (µM) - Amastigotes | Cytotoxicity (CC50 in µM) (Cell Line) | Selectivity Index (SI = CC50/IC50) |
| Pentavalent Antimonials (SbV) | L. infantum | 34.3 ± 2.6 | >1600 (Peritoneal Macrophages) | >46 |
| Amphotericin B | L. donovani | 0.06 - 0.2 | 25 - 50 (Macrophages) | 125 - 833 |
| Miltefosine | L. donovani | 0.5 - 4.5 | 15 - 40 (Macrophages) | 3 - 80 |
| Paromomycin | L. donovani | 15 - 50 | >500 (Macrophages) | >10 |
Note: IC50/EC50 and CC50 values can vary significantly depending on the Leishmania species, strain, and the specific experimental conditions.
Table 2: In Vivo Efficacy of Current Antileishmanial Drugs
| Drug | Animal Model | Leishmania Species | Dosing Regimen | Reduction in Parasite Burden (%) |
| Pentavalent Antimonials (SbV) | Hamster | L. donovani | 20 mg/kg/day for 10 days | >90% (spleen) |
| Amphotericin B (liposomal) | Mouse | L. donovani | 5 mg/kg, single dose | >99% (liver) |
| Miltefosine | Mouse | L. donovani | 20 mg/kg/day for 5 days | >95% (liver) |
| Paromomycin | Mouse | L. donovani | 30 mg/kg/day for 10 days | ~70-80% (liver) |
Note: Efficacy is highly dependent on the animal model, parasite strain, and treatment protocol.
Mechanism of Action of this compound and Current Drugs
This compound: Targeting the Parasite's Redox System
This compound functions as an inhibitor of trypanothione reductase (TR). This enzyme is unique to trypanosomatids and is essential for maintaining the intracellular thiol balance, protecting the parasite from oxidative stress generated by the host's immune cells. By inhibiting TR, this compound disrupts this protective mechanism, leading to an accumulation of reactive oxygen species and subsequent parasite death. The absence of a direct human homologue to TR makes it an attractive drug target with the potential for high selectivity.
Figure 1. Mechanism of action of this compound.
Mechanisms of Current Antileishmanial Drugs
The established treatments for leishmaniasis target various essential pathways in the parasite.
Figure 2. Signaling pathways targeted by current antileishmanial drugs.
Experimental Protocols
To ensure reproducibility and enable cross-study comparisons, standardized experimental protocols are crucial. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Amastigote Susceptibility Assay
This assay determines the efficacy of a compound against the intracellular amastigote form of Leishmania, which is the clinically relevant stage of the parasite.
Figure 3. Experimental workflow for in vitro amastigote susceptibility.
Methodology:
-
Cell Culture: Peritoneal macrophages from BALB/c mice or a macrophage-like cell line (e.g., J774A.1, THP-1) are seeded in 96-well plates and allowed to adhere.
-
Infection: Macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. After an incubation period of 4-6 hours to allow phagocytosis, non-internalized promastigotes are removed by washing.
-
Drug Exposure: The test compound is serially diluted and added to the infected macrophage cultures. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Quantification: The number of intracellular amastigotes is determined by microscopic counting after Giemsa staining or by using a quantitative method such as a fluorescent DNA-binding dye or an automated imaging system.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of new drug candidates. The BALB/c mouse model of visceral leishmaniasis is widely used.
Methodology:
-
Infection: Female BALB/c mice (6-8 weeks old) are infected intravenously with approximately 1-2 x 10^7 Leishmania donovani amastigotes.
-
Treatment: Treatment is typically initiated 7-14 days post-infection. The test compound is administered orally or via the intended clinical route for a specified duration (e.g., 5-10 consecutive days). A vehicle control group and a positive control group (e.g., miltefosine) are included.
-
Assessment of Parasite Burden: At the end of the treatment period (e.g., 1-2 days after the last dose), mice are euthanized, and the liver and spleen are collected. The parasite burden is quantified by counting Leishman-Donovan Units (LDUs) in Giemsa-stained tissue imprints or by quantitative PCR.
-
Data Analysis: The percentage of parasite inhibition in the treated groups is calculated relative to the vehicle-treated control group.
Conclusion and Future Directions
While this compound shows promise due to its specific targeting of the essential parasite enzyme trypanothione reductase, a comprehensive evaluation of its efficacy against the Leishmania parasite is necessary. The data and protocols presented for the current standard-of-care drugs provide a robust framework for benchmarking the performance of this compound and other novel compounds. Future studies should focus on generating detailed in vitro data against intracellular amastigotes of various Leishmania species and conducting well-controlled in vivo efficacy studies. Furthermore, cytotoxicity profiling against a panel of mammalian cell lines will be crucial to determine the therapeutic index. The availability of this data will be critical for advancing this compound through the drug development pipeline and for the eventual goal of providing safer and more effective treatments for leishmaniasis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
